molecular formula C2H6O B158626 Ethanol-2,2,2-d3 CAS No. 1759-87-1

Ethanol-2,2,2-d3

Número de catálogo: B158626
Número CAS: 1759-87-1
Peso molecular: 49.09 g/mol
Clave InChI: LFQSCWFLJHTTHZ-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethanol-2,2,2-d3 is an isotope-labeled analog of ethanol, wherein methyl protons are replaced by deuterium.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2,2-trideuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334030
Record name Ethanol-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1759-87-1
Record name Ethanol-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1759-87-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Advanced Characterization and Applications of Ethanol-2,2,2-d3 (CD3CH2OH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and molecular spectroscopy, isotopic labeling is not merely a tool for tracing—it is a fundamental perturbation of molecular zero-point energy. Ethanol-2,2,2-d3 (chemical formula: CD3​CH2​OH ) represents a highly specific isotopologue of ethyl alcohol where only the terminal methyl protons have been replaced by deuterium.

By selectively deuterating the methyl group while leaving the methylene ( CH2​ ) and hydroxyl ( OH ) positions fully protonated, researchers can isolate specific hyperconjugative interactions, simplify complex Nuclear Magnetic Resonance (NMR) spectra, and probe secondary Kinetic Isotope Effects (KIEs) without altering the primary hydrogen-bonding network of the solvent. This whitepaper provides an in-depth technical analysis of the physicochemical properties, spectroscopic signatures, and field-proven methodologies for utilizing ethanol-2,2,2-d3.

Physicochemical Profiling & The Causality of Isotopic Effects

A common misconception in isotopic substitution is that it universally alters all bulk physical properties. As an application scientist, I emphasize understanding the causality behind these properties to predict solvent behavior accurately.

Deuterium has twice the mass of protium, which significantly lowers the zero-point energy of the C–D bond compared to the C–H bond. However, because the electronic structure (and thus the van der Waals radius) remains virtually identical, the molar volume of the liquid does not change. Consequently, the macroscopic density increases proportionally to the molecular weight shift (an M+3 shift). Conversely, the boiling point remains unchanged at 78 °C because the intermolecular forces dictating vaporization—specifically, the hydrogen bonding at the hydroxyl group—are completely unperturbed.

Quantitative Data Summary
PropertyValueCausality / Technical Note
Chemical Formula CD3​CH2​OH Terminal methyl protons replaced by deuterium.
CAS Number 1759-87-1Unique identifier for the 2,2,2-d3 isotopologue.
PubChem CID 519451Database registry for structural verification[1].
Molecular Weight 49.09 g/mol Exact +3 amu mass shift compared to unlabeled ethanol.
Density 0.835 g/mL at 25 °CIncreased from 0.789 g/mL due to higher mass within identical molar volume.
Boiling Point 78 °C (lit.)Unchanged; primary intermolecular H-bonding is unaffected.
Flash Point 13 °C (55.4 °F)Flammability profile remains identical to standard ethanol.
Isotopic Purity 99 atom % DCritical threshold for eliminating background noise in NMR/KIE assays.
Refractive Index nD20​ 1.3611Reflects minute changes in molecular polarizability.

Spectroscopic Signatures & Validation Framework

Before utilizing ethanol-2,2,2-d3 in sensitive assays, its structural integrity must be validated. A self-validating analytical system employs orthogonal spectroscopic techniques to confirm both chemical identity and isotopic purity.

In NMR Spectroscopy , the substitution of spin-1/2 protons with spin-1 deuterons fundamentally alters the spectra. In 1H NMR, the dominant methyl triplet at ~1.2 ppm is entirely absent, leaving only the methylene quartet and the hydroxyl singlet. In 13C NMR, coupling to three spin-1 deuterium atoms splits the methyl carbon signal into a characteristic septet ( 2nI+1=2(3)(1)+1=7 ).

In Vibrational Spectroscopy (Raman/IR) , the heavier reduced mass of the C–D oscillator shifts the stretching frequency from the crowded ~2900 cm −1 region down to an isolated window at ~2000–2200 cm −1 . Recent advanced studies utilize this isolated C–D stretch in ethanol-2,2,2-d3 to measure vibrational solvatochromism, revealing distinct blue-shifts in aqueous environments that map improper hydrogen-bonding dynamics[2].

Structural_Validation A Ethanol-2,2,2-d3 (CD3CH2OH) B 1H NMR Absence of CH3 triplet at ~1.2 ppm A->B C 13C NMR Septet at C2 (C-D coupling) A->C D Mass Spec M+3 Mass Shift (m/z 49.09) A->D E Raman/IR C-D stretch (~2000-2200 cm⁻¹) A->E

Caption: Multi-modal spectroscopic validation framework for confirming ethanol-2,2,2-d3 integrity.

Mechanistic Utility: Probing the Secondary Kinetic Isotope Effect (KIE)

In drug development and mechanistic enzymology, understanding the transition state of an oxidation reaction (e.g., ethanol to acetaldehyde via Alcohol Dehydrogenase) is paramount.

While substituting the α -protons ( CH2​ ) probes the primary KIE, utilizing ethanol-2,2,2-d3 probes the β -secondary KIE . Because the C–D bonds in the methyl group have a lower zero-point energy than C–H bonds, they are poorer electron donors for hyperconjugation. If the transition state of the reaction involves significant carbocationic character at the α -carbon, the inability of the CD3​ group to adequately stabilize this charge via hyperconjugation will result in a measurable rate retardation ( kH​/kD​>1 ).

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol A: Competitive Determination of Secondary KIE

Causality Note: As an application scientist, I strongly advocate for the competitive KIE methodology over parallel independent reactions. In parallel reactions, minute fluctuations in temperature, enzyme concentration, or stirring rate can introduce artifacts. By combining both isotopologues in a single flask, both substrates experience identical microenvironments. The ratio of the products directly and flawlessly yields the ratio of the rate constants ( kH​/kD​ ).

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a strictly equimolar mixture of standard ethanol ( CH3​CH2​OH ) and ethanol-2,2,2-d3 ( CD3​CH2​OH ) in a buffered aqueous solution.

  • Baseline Sampling (Control): Extract a T0​ aliquot and analyze via GC-MS to establish the exact initial isotopic ratio ( R0​ ).

  • Reaction Initiation: Introduce a substoichiometric amount of the catalyst or enzyme (e.g., Alcohol Dehydrogenase).

  • Kinetic Sampling: Withdraw aliquots at predefined time intervals.

  • Reaction Quenching: Immediately quench each aliquot by rapid thermal arrest (flash freezing in liquid nitrogen) or chemical quenching (pH drop via HCl addition) to halt catalysis.

  • Instrumental Analysis: Analyze the quenched samples using GC-MS. Monitor the molecular ions of the produced acetaldehyde ( m/z 44) and d3-acetaldehyde ( m/z 47).

  • Data Processing: Calculate the secondary KIE using the equation: KIE=ln(1−F)/ln(1−F⋅(Rt​/R0​)) , where F is the fractional conversion.

KIE_Workflow N1 1. Substrate Prep (CH3CH2OH + CD3CH2OH) N2 2. Reaction Initiation (Substoichiometric Catalyst) N1->N2 N3 3. Kinetic Sampling (Time-course Aliquots) N2->N3 N4 4. Reaction Quenching (Thermal/Chemical Arrest) N3->N4 N5 5. GC-MS Analysis (Isotopic Ratio Quantification) N4->N5 N6 6. Data Processing (Calculate k_H / k_D) N5->N6

Caption: Self-validating competitive workflow for determining secondary Kinetic Isotope Effects.

Protocol B: Quantitative NMR (qNMR) Solvent Calibration

When using ethanol-2,2,2-d3 as an NMR solvent or internal mechanistic probe, its exact concentration and isotopic purity must be verified against a Certified Reference Material (CRM).

Step-by-Step Methodology:

  • Sample Formulation: Weigh exactly 10.0 mg of the analyte and dissolve it in 600 μ L of ethanol-2,2,2-d3.

  • Internal Standard Spiking: Add a precisely known mass of a qNMR CRM (e.g., DSS or Maleic Acid) to the NMR tube.

  • Acquisition Parameters: Acquire a 1D 1H NMR spectrum. Crucial Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the system (typically D1​≥30 seconds) to ensure complete spin relaxation and quantitative integration.

  • Validation Check: Integrate the methylene quartet at ~3.6 ppm against the CRM. To validate isotopic purity, inspect the ~1.2 ppm region; the integration of any residual methyl triplet must be <1% relative to the methylene signal.

Conclusion

Ethanol-2,2,2-d3 is a highly specialized isotopic tool that bridges the gap between synthetic chemistry and physical molecular analysis. By understanding the causality behind its altered mass, unchanged boiling point, and shifted vibrational frequencies, researchers can deploy it effectively in complex NMR structural elucidations and rigorous kinetic isotope effect assays. Adhering to self-validating experimental designs ensures that the data derived from this isotopologue is both authoritative and irreproachable.

References

  • PubChem. "Ethanol-2,2,2-d3 | C2H6O | CID 519451". National Institutes of Health (NIH). Available at: [Link]

  • The Journal of Physical Chemistry B. "Vibrational Solvatochromism Study of the C–H···O Improper Hydrogen Bond". ACS Publications. Available at: [Link]

Sources

The Deuterated Ethanol Landscape: Specifications, Purity, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the specialized fields of nuclear magnetic resonance (NMR) spectroscopy and drug development, isotopic labeling provides an indispensable tool for elucidating molecular dynamics, reaction mechanisms, and metabolic pathways. As a Senior Application Scientist, I frequently encounter procurement and experimental design errors stemming from the conflation of different deuterated ethanol variants.

It is critical to establish precise nomenclature before delving into specifications:

  • Ethanol-d5 (CAS 1859-08-1): Fully deuterated at the ethyl chain ( CD3​CD2​OH ). It is the universal standard for providing a "spectrally silent" solvent background in 1 H NMR and serves as a primary precursor for fully deuterated active pharmaceutical ingredients (APIs)[1][2].

  • Ethanol-2,2,2-d3 (CAS 1759-87-1): Partially deuterated ( CD3​CH2​OH ). It retains the methylene protons, making it highly specific for mechanistic tracing where the observer needs to monitor the −CH2​− group without interference from the methyl group[3].

This whitepaper synthesizes the chemical specifications, purity requirements, and field-proven methodologies for utilizing these critical isotopic reagents, with a primary focus on the robust applications of CAS 1859-08-1 and its d3 counterpart.

Chemical and Physical Specifications

The utility of deuterated solvents is entirely dependent on their isotopic and chemical purity. A chemical purity (Assay) of ≥99% ensures that no organic contaminants interfere with sensitive analytical techniques, while an isotopic purity of ≥99.5 atom % D ensures that residual proton signals ( 1 H) do not mask low-concentration analytes.

Table 1: Comparative Specifications of Key Deuterated Ethanols
SpecificationEthanol-d5[1][2]Ethanol-2,2,2-d3[3]
CAS Registry Number 1859-08-11759-87-1
Linear Formula CD3​CD2​OH CD3​CH2​OH
Molecular Weight 51.10 g/mol 49.09 g/mol
Isotopic Purity ≥99.5 atom % D99.0 atom % D
Chemical Purity (CP) ≥99%≥99%
Density (at 25 °C) 0.892 g/mL0.835 g/mL
Boiling Point 78-79 °C78 °C
Mass Shift M+5M+3
Primary Use Case Universal 1 H NMR solvent, API synthesisTargeted mechanistic tracing, specific NMR

Note: The physical properties of deuterated ethanols closely mirror their non-deuterated counterparts, but exhibit slight variations (e.g., higher density) due to the increased mass of the deuterium isotopes[2].

Applications in Advanced Research

Quantitative and Structural NMR Spectroscopy

Ethanol-d5 (CAS 1859-08-1) is extensively utilized to provide a unique spectral signature. Because deuterium ( 2 H) resonates at a vastly different frequency than protium ( 1 H), the solvent becomes "invisible" in standard 1 H NMR spectra. This is critical in complex structural biology. For instance, in the structural elucidation of the TrkB transmembrane domain within lipid bicelles, deuterated ethanol was used to dissolve cholesterol without introducing overwhelming solvent peaks that would obscure the protein's aliphatic signals[4].

Similarly, in materials science, Ethanol-d5 is used to evaluate electron doping mechanisms in single-walled carbon nanotubes (SWCNTs). Researchers utilize CD3​CD2​OH to prevent solvent signal overlap, allowing for the precise integration of the dopant (DMBI cation) peaks at 7.47, 7.86, and 8.05 ppm[5].

Host-Guest Interactions and Molecular Dynamics

Partial deuteration, such as Ethanol-2,2,2-d3, is highly valuable in solid-state 2 H NMR to study molecular dynamics. By selectively labeling the methyl group, researchers can isolate the quadrupole coupling tensors of specific molecular segments. This approach has been used to quantify the rotation and stabilization energy of ethanol guest molecules trapped within Dianin’s compound clathrates, revealing reorientation energies as low as 5 kJ/mol[6].

Pharmaceutical Drug Development (The Kinetic Isotope Effect)

In drug development, replacing hydrogen with deuterium (using precursors like CAS 1859-08-1) leverages the primary Kinetic Isotope Effect (KIE). The C-D bond is approximately 6-9 times stronger than the C-H bond due to a lower zero-point vibrational energy. When Cytochrome P450 enzymes attempt to cleave a C-D bond to metabolize a drug, the higher activation energy significantly slows the reaction. This prevents metabolic shunting, reduces the formation of toxic metabolites, and prolongs the API's half-life.

KIE API Drug Candidate (Ethyl Group) CYP Cytochrome P450 Metabolism API->CYP H_Bond C-H Bond (Standard) CYP->H_Bond D_Bond C-D Bond (Isotopically Labeled) CYP->D_Bond Tox Rapid Cleavage (Toxic/Inactive Metabolite) H_Bond->Tox Low Activation Energy Stable Slower Cleavage (KIE) (Prolonged Half-Life) D_Bond->Stable High Activation Energy

Kinetic Isotope Effect (KIE) mechanism in cytochrome P450-mediated drug metabolism.

Experimental Protocol: Self-Validating qNMR for Isotopic Purity

To ensure experimental integrity, researchers must independently verify the isotopic purity of Ethanol-d5 upon receipt. Relying solely on the manufacturer's Certificate of Analysis can lead to downstream failures if the solvent has undergone isotopic exchange with atmospheric moisture ( H2​O⇌HDO ).

The following quantitative NMR (qNMR) protocol is a self-validating system. It uses an internal standard to establish a known molar baseline. If the calculated residual proton concentration exceeds the theoretical limit (e.g., >0.5% for a 99.5 atom % D specification), the assay flags the sample as compromised.

Step-by-Step Methodology

1. Sample Preparation (In a Glovebox):

  • Causality: Preparation must occur in an inert, dry atmosphere (Argon/Nitrogen) to prevent hygroscopic absorption of atmospheric H2​O , which would artificially inflate the residual proton signal.

  • Weigh exactly 1.0 mg of a certified internal standard (e.g., DSS or TMS) into an NMR tube.

  • Add exactly 0.6 mL of the Ethanol-d5 (CAS 1859-08-1) sample. Seal with a PTFE cap and Parafilm.

2. Instrument Configuration ( 1 H NMR at 400 MHz or higher):

  • Relaxation Delay (D1): Set D1 to ≥30 seconds.

  • Causality: Residual protons in highly deuterated solvents lack nearby dipole-dipole relaxation pathways, resulting in exceptionally long T1​ relaxation times. If a standard 1-second delay is used, the residual proton signal will not fully recover between pulses, leading to a massive underestimation of impurities.

  • Pulse Angle: 90° for maximum signal-to-noise ratio.

  • Scans (NS): 64 to 128 scans to ensure the residual proton peaks rise cleanly above the noise floor.

3. Acquisition and Processing:

  • Acquire the spectrum. Apply a mild exponential window function (LB = 0.3 Hz) to improve signal-to-noise without distorting peak areas.

  • Phase and baseline correct the spectrum manually.

4. Data Analysis & Self-Validation:

  • Integrate the internal standard peak (e.g., TMS at 0.00 ppm) and set its value to its known proton equivalent.

  • Integrate the residual proton signals of the ethyl chain (expected near 1.1 ppm and 3.5 ppm, though heavily split by deuterium coupling).

  • Validation Check: Calculate the absolute molarity of the residual protons. If the calculated atom % D is <99.5% , the system invalidates the batch for use in high-sensitivity tracer studies, proving the sample has degraded or was mislabeled.

Workflow: Selecting the Correct Isotope Architecture

Choosing between CAS 1859-08-1 and CAS 1759-87-1 dictates the success of the analytical workflow. The decision matrix below illustrates the logical routing based on experimental demands.

G Start Deuterated Ethanol Selection Dec1 Application Type? Start->Dec1 NMR NMR Solvent / Universal Precursor Dec1->NMR Full structural silence Mech Mechanistic Tracing / Specific Labeling Dec1->Mech Retain methylene signals CAS1859 Ethanol-d5 (CAS 1859-08-1) NMR->CAS1859 CAS1759 Ethanol-2,2,2-d3 (CAS 1759-87-1) Mech->CAS1759

Workflow for selecting deuterated ethanol variants based on analytical requirements.

References

  • National Institute of Standards and Technology (NIST). "Ethanol-d5 - NIST WebBook." NIST. Available at: [Link]

  • Crystal Growth & Design. "Quantifying Host–Guest Interaction Energies in Clathrates of Dianin's Compound." ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. "Study of electron doping mechanism in single-walled carbon nanotubes using dimethylbenzimidazole." RSC. Available at:[Link]

  • National Institutes of Health (NIH). "Structural basis for the transmembrane signaling and antidepressant-induced activation of the receptor tyrosine kinase TrkB." PMC. Available at:[Link]

Sources

A Technical Guide to the Thermodynamic Properties of Partially Deuterated Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The substitution of hydrogen with its heavier isotope, deuterium, in ethanol (C₂H₅OH) introduces subtle yet significant changes to its physicochemical properties. This technical guide provides an in-depth analysis of the thermodynamic landscape of partially deuterated ethanol isotopologues, such as CH₃CH₂OD, CH₃CD₂OH, and CD₃CH₂OH. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data and theoretical insights. It covers key thermodynamic parameters including vapor pressure, enthalpy of vaporization, heat capacity, and density, detailing the underlying principles of isotopic effects and providing validated experimental protocols for their characterization.

Introduction: The Significance of Isotopic Substitution

Ethanol is a cornerstone of numerous scientific and industrial applications, from its role as a solvent and a reagent in chemical synthesis to its use as a biofuel and a key component in pharmaceutical formulations. The strategic replacement of protium (¹H) with deuterium (²H or D) at specific molecular positions creates isotopologues with unique properties. This isotopic substitution does not alter the chemical structure but modifies the vibrational modes of the molecule due to the increased mass of deuterium. These modifications ripple outwards, influencing intermolecular forces, particularly hydrogen bonding, and consequently altering macroscopic thermodynamic properties.

Understanding these changes is paramount in fields such as:

  • Pharmaceutical Development: Deuteration can alter the metabolic pathways of drugs, leading to improved pharmacokinetic profiles (the "deuterium effect"). As ethanol is often used as a solvent or excipient, comprehending its deuterated forms' thermodynamics is crucial for formulation stability and performance.

  • Materials Science: The altered phase behavior and intermolecular interactions of deuterated ethanol can be leveraged in the design of novel materials, including gels and nanoclusters with specific thermal properties[1].

  • Analytical Chemistry & Forensics: Precise measurements of vapor pressure isotope effects (VPIEs) in ethanol are vital for the authentication of alcoholic beverages and for environmental contaminant tracking[2][3].

This guide will explore the causal relationships between isotopic substitution and the resulting thermodynamic shifts, providing both the theoretical framework and practical methodologies for their investigation.

Isotopic Effects on Intermolecular Forces and Macroscopic Properties

The primary driver of the thermodynamic differences between ethanol and its deuterated analogues is the change in zero-point vibrational energy (ZPVE). The C-D and O-D bonds are stronger and vibrate at a lower frequency than their C-H and O-H counterparts. This seemingly minor change has profound effects on hydrogen bonding, the dominant intermolecular force in liquid ethanol.

Deuterium bonds are generally considered slightly stronger than hydrogen bonds. This strengthening arises from the lower ZPVE of the O-D stretching mode compared to the O-H mode, leading to a deeper potential well for the deuterium bond. This enhanced interaction energy directly impacts properties related to the energy required to separate molecules.

Key Thermodynamic Properties and Their Isotopic Sensitivity

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a liquid is intrinsically linked to the strength of its intermolecular forces. A lower vapor pressure at a given temperature implies stronger cohesive forces within the liquid. Consequently, deuterated ethanols, particularly those deuterated at the hydroxyl group (e.g., C₂H₅OD), are expected to exhibit a lower vapor pressure than C₂H₅OH. This phenomenon is known as the Vapor Pressure Isotope Effect (VPIE).

  • Normal vs. Inverse VPIE: An isotope effect is considered "normal" if the lighter isotope has a higher vapor pressure (VPIE > 1) and "inverse" if the heavier isotope is more volatile (VPIE < 1)[2][3]. For ethanol, deuteration at the hydroxyl position typically leads to a normal VPIE, as the stronger O-D···O hydrogen bonds require more energy to overcome for vaporization. Studies on carbon-13 substitution have shown consistently inverse effects[3].

The enthalpy of vaporization (ΔHvap) , the energy required to transform a given quantity of a substance from a liquid into a gas, is a direct measure of intermolecular force strength.

CompoundΔHvap at 298.15 K (kJ/mol)Source
C₂H₅OH (Ethanol)42.32 ± 0.04[NIST WebBook[4]]
C₂H₅OD (Ethanol-d1)Slightly higher than C₂H₅OHTheoretical Expectation
C₂D₅OD (Ethanol-d6)Higher than C₂H₅OHTheoretical Expectation

Note: Specific experimental values for partially deuterated species are sparse in readily available databases and often require consulting specialized literature. The trend is an increase in ΔHvap with deuteration.

The relationship is clear: stronger intermolecular (deuterium) bonds in the liquid phase necessitate a greater energy input for vaporization, resulting in a higher ΔHvap and a lower vapor pressure.

Heat Capacity

Heat capacity (Cp) is the amount of heat energy required to raise the temperature of a substance by one degree. For molecules, this energy is partitioned into translational, rotational, and vibrational modes. Deuteration significantly affects the vibrational modes.

A study by Rabinovich and Nikolaev demonstrated that the heat capacity at constant volume (Cv) of deuterated ethanol (C₂H₅OD) is greater than that of its non-deuterated counterpart[5]. This increase is related to the change in molecular weight and the altered vibrational frequencies. The lower frequency of O-D stretching compared to O-H stretching means that these vibrational modes are more easily populated at a given temperature, contributing more to the overall heat capacity.

CompoundCp, liquid at 298.15 K (J/mol·K)Source
C₂H₅OH (Ethanol)112.4[NIST WebBook[6]]
C₂H₅OD (Ethanol-d1)> 112.4[5]
Density and Molar Volume

The substitution of hydrogen with the heavier deuterium isotope directly increases the molar mass of the molecule. For example, the molar mass of C₂H₅OH is ~46.07 g/mol , while that of fully deuterated ethanol (C₂D₅OD) is ~52.10 g/mol [7].

This increase in mass, coupled with the slightly stronger and shorter deuterium bonds that can lead to more compact molecular packing, results in a higher density for deuterated ethanols.

CompoundDensity at 25°C (g/mL)Molar Mass ( g/mol )
C₂H₅OH (Ethanol)~0.789~46.07
C₂D₅OD (Ethanol-d6)~0.892~52.10[7]

The molar volume , the volume occupied by one mole of a substance, is inversely related to density. Despite the more compact packing, the significant increase in molar mass for highly deuterated species generally leads to a smaller molar volume compared to the protiated form. Recent studies have provided temperature-dependent density data for ethanol-d6, allowing for the calculation of its molar volume and coefficient of isobaric thermal expansivity[8].

Experimental Methodologies

Accurate determination of these thermodynamic properties requires precise experimental techniques. The choice of method is dictated by the property of interest and the required level of precision.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally useful for measuring heat capacity and enthalpies of phase transitions.

Application:

  • Heat Capacity (Cp) Measurement: By comparing the heat flow to the sample with that of a known standard (e.g., sapphire), the Cp of the deuterated ethanol can be determined across a range of temperatures.

  • Phase Transition Analysis: DSC can precisely measure the enthalpy changes associated with melting (fusion) and boiling (vaporization), allowing for direct comparison between isotopologues[9][10].

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).

  • Sample Preparation:

    • Accurately weigh an empty, hermetically sealed aluminum DSC pan (the "blank").

    • Pipette a precise, known mass (typically 5-10 mg) of the deuterated ethanol sample into the pan.

    • Hermetically seal the pan to prevent vaporization during the experiment.

    • Prepare a reference pan (an empty, sealed pan of similar mass).

    • Prepare a pan with a sapphire standard of known mass.

  • Experimental Run:

    • Place the sample pan and reference pan into the DSC cell.

    • Equilibrate the system at the starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

    • Record the heat flow signal.

  • Data Acquisition: Perform three separate runs under identical conditions:

    • Blank Run: With two empty pans.

    • Standard Run: With the sapphire standard and the reference pan.

    • Sample Run: With the deuterated ethanol sample and the reference pan.

  • Data Analysis:

    • Subtract the blank curve from both the standard and sample curves to correct for baseline instrument effects.

    • Calculate the heat capacity of the sample (Cp,sample) using the following equation: C_p,sample = (m_std / m_sample) * (ΔHF_sample / ΔHF_std) * C_p,std where m is mass, ΔHF is the corrected heat flow difference, and std refers to the sapphire standard.

Vapor Pressure Measurement (Static Method)

Principle: The static method involves introducing a pure liquid sample into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure exerted by the vapor phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Degas Sample (Freeze-Pump-Thaw Cycles) C Introduce Sample into Chamber A->C B Evacuate Manifold (< 10^-5 Torr) B->C D Set Isothermal Temperature C->D E Allow System to Equilibrate D->E F Record Equilibrium Pressure E->F G Repeat at Multiple Temperatures F->G H Plot ln(P) vs 1/T (Clausius-Clapeyron) G->H I Calculate ΔH_vap H->I

Caption: Workflow for vapor pressure measurement using the static method.

Conclusion and Future Outlook

The partial deuteration of ethanol provides a fascinating case study in the physical consequences of isotopic substitution. The subtle strengthening of hydrogen bonds upon replacing protium with deuterium leads to measurable and predictable changes in key thermodynamic properties, including decreased vapor pressure, increased enthalpy of vaporization, and increased heat capacity and density.

For professionals in drug development, these properties are not merely academic; they have direct implications for the stability, solubility, and processing of pharmaceutical formulations. For materials scientists, they offer a tool to fine-tune the intermolecular interactions and phase behavior of ethanol-based systems.

Future research should focus on generating comprehensive, high-precision datasets for a wider range of partially deuterated ethanol isotopologues. Combining advanced experimental techniques with sophisticated computational models, such as molecular dynamics simulations, will further illuminate the intricate relationship between molecular structure and macroscopic thermodynamic behavior, paving the way for more rational design of deuterated molecules in science and industry.

References

  • Title: Structural and phase transitions in nanocluster ethanol samples at low temperatures Source: AIP Publishing URL: [Link]

  • Title: Computational Investigations of Position-Specific Vapor Pressure Isotope Effects in Ethanol—Toward More Powerful Isotope Models for Food Forensics Source: ACS Omega URL: [Link]

  • Title: Ethanol Source: NIST Chemistry WebBook URL: [Link]

  • Title: an isotopic effect in the heat capacity of a number of deuterium compounds Source: OSTI.GOV URL: [Link]

  • Title: Properties of Hydrogen-Bonded Networks in Ethanol–Water Liquid Mixtures as a Function of Temperature: Diffraction Experiments and Computer Simulations Source: PMC URL: [Link]

  • Title: Ethanol - Enthalpy of vaporization at standard conditions Source: NIST Chemistry WebBook URL: [Link]

  • Title: Nuclear magnetic resonance studies of hydrogen bonding in ethanol Source: R Discovery URL: [Link]

  • Title: Ethanol - Enthalpy of vaporization Source: NIST Chemistry WebBook URL: [Link]

  • Title: THEORETICAL CALCULATION OF THERMODYNAMIC PROPERTIES AND DIFFUSION COEFFICIENTS FOR PURE ETHANOL, PURE WATER AND BINARY MIXTURE Source: ResearchGate URL: [Link]

  • Title: Computational Investigations of Position-Specific Vapor Pressure Isotope Effects in Ethanol—Toward More Powerful Isotope Models for Food Forensics Source: ACS Omega URL: [Link]

  • Title: Vapor Pressure Isotope Effects in Halogenated Organic Compounds and Alcohols Dissolved in Water Source: PubMed URL: [Link]

  • Title: Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies Source: MDPI URL: [Link]

  • Title: Densities of Selected Deuterated Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Deuterated ethanol Source: Wikipedia URL: [Link]

  • Title: Ethanol - Condensed phase thermochemistry data Source: NIST Chemistry WebBook URL: [Link]

  • Title: Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase Source: PubMed URL: [Link]

  • Title: Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske Source: ResearchGate URL: [Link]

Sources

Unveiling the Vibrational Dynamics of Ethanol-2,2,2-d3 (CD3CH2OH): A Comprehensive Guide to Isotopic Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, vibrational spectroscopy (FTIR and Raman) serves as a frontline analytical tool for probing molecular conformations, solvent-solute interactions, and reaction kinetics. However, the standard infrared spectrum of aliphatic alcohols is notoriously difficult to interpret due to severe spectral congestion.

This whitepaper provides an in-depth technical roadmap for utilizing ethanol-2,2,2-d3 (CD3CH2OH) . By strategically substituting the methyl protons with deuterium, scientists can decouple overlapping vibrational modes, isolate the methylene (–CH₂–) dynamics, and utilize the resulting C–D stretches as a localized, background-free probe in complex biological and pharmaceutical matrices.

Mechanistic Rationale: The Power of Isotopic Substitution

In the standard IR and Raman spectra of normal ethanol (CH3CH2OH), the 2800–3000 cm⁻¹ region is heavily congested. The symmetric and antisymmetric stretching modes of the methyl (–CH₃) and methylene (–CH₂–) groups overlap significantly, a problem further exacerbated by Fermi resonances (the quantum mechanical coupling between fundamental stretches and the overtones of bending modes)[1].

The Causality of Deuteration: By synthesizing ethanol-2,2,2-d3, we exploit Hooke's Law ( ν=2π1​μk​​ ). Replacing hydrogen (mass ~1 amu) with deuterium (mass ~2 amu) on the terminal carbon increases the reduced mass ( μ ) of the oscillator. This isotopic mass effect shifts the methyl stretching frequencies down by a factor of roughly 2​ , moving them from ~2900 cm⁻¹ into the 2000–2300 cm⁻¹ range [2].

This strategic shift achieves two critical objectives:

  • Methylene Isolation: It leaves the –CH₂– stretching modes cleanly resolvable in the 2800–3000 cm⁻¹ region, allowing for precise conformational analysis[3].

  • The "Silent Region" Probe: It places the –CD₃ stretches into the "IR silent region," an area where most organic solvents, excipients, and biological tissues lack fundamental vibrations, making CD3CH2OH an ideal solvatochromic probe[4].

Conformational Isomerism: Trans vs. Gauche Dynamics

Ethanol exists in two primary conformational states—trans and gauche—defined by the dihedral angle of the hydroxyl proton relative to the C–C–O plane.

In normal ethanol, identifying these conformers via the C–H stretch is nearly impossible. However, in CD3CH2OH, the decoupled methylene group reveals distinct spectral splitting. Raman spectroscopy of CD3CH2OH reveals a doublet around 2950 cm⁻¹ corresponding to the –CαH stretching vibrations, with specific bands at 2869 cm⁻¹ and 2968 cm⁻¹ assigned to the trans and gauche conformers, respectively 3[3].

Furthermore, high-resolution intracavity dye laser photoacoustic spectroscopy reveals that the O–H fourth overtone ( ΔνOH​=5 ) at 16550–16700 cm⁻¹ exhibits distinct absorption bands for the trans and gauche isomers. Crucially, this overtone spectrum reveals a unique vibrational coupling between the OH and methylene CH modes that occurs only in the gauche conformer5[5].

Quantitative Data: Key Vibrational Assignments

The following table summarizes the deconvoluted vibrational frequencies for CD3CH2OH, synthesizing data from gas-phase, liquid-phase, and surface-adsorbed studies[2][3].

Vibrational ModeApprox. Frequency (cm⁻¹)Phase / MatrixCausality & Scientific Significance
O–H Stretch (Fundamental) ~3300 (Liq) / ~3650 (Gas)Liquid / GasHighly sensitive to intermolecular hydrogen bonding networks.
C–H Antisym. Stretch (CH₂) ~2950 – 2968LiquidCleanly isolated; sensitive to gauche vs. trans orientation.
C–H Sym. Stretch (CH₂) ~2869 – 2880LiquidIsolated from CH₃ overlap; allows direct probing of the α-carbon.
C–D Antisym. Stretch (CD₃) ~2207 – 2233Liquid / SolidShifted via mass effect; acts as a background-free structural marker.
C–D Sym. Stretch (CD₃) ~2087 – 2100Liquid / SolidHighly sensitive to local dielectric changes and solvatochromism.
O–H Overtone ( Δν=5 ) 16550 – 16700Gas (Laser)Distinguishes conformers; reveals OH/CH coupling in gauche state.

Advanced Applications: Solvatochromism & Improper H-Bonding

In drug formulation, understanding how a solvent interacts with an active pharmaceutical ingredient (API) is critical. The C–D stretching modes of CD3CH2OH are highly sensitive to their local dielectric environment.

Because the C–D stretch resides in the IR silent region, CD3CH2OH is utilized to map vibrational solvatochromism —the shift in vibrational frequency due to solvent polarity. Specifically, it is used to investigate the presence of C–H···O improper hydrogen bonds in liquid solutions, providing direct evidence of micro-solvation environments without the spectral interference typically caused by the API's own aliphatic chains 4[4].

Experimental Workflows: Self-Validating ATR-FTIR Protocol

To capture the subtle conformational shifts of CD3CH2OH, rigorous experimental control is required. Do not treat this as a standard routine scan; follow this self-validating protocol.

Step 1: System Purge & Background Validation

  • Action: Purge the FTIR spectrometer optics bench with dry N₂ for a minimum of 30 minutes.

  • Causality: Atmospheric water vapor and CO₂ possess strong rotational-vibrational bands that directly overlap with and mask the critical C–D (2000–2300 cm⁻¹) and C–H (2800–3000 cm⁻¹) regions.

  • Self-Validation: Acquire a 64-scan background. If the peak-to-peak noise in the 2000–2200 cm⁻¹ region exceeds 0.0005 Absorbance Units (AU), the system fails validation. Extend the purge until the baseline stabilizes.

Step 2: Crystal Preparation & Blanking

  • Action: Clean the diamond ATR crystal with spectroscopic-grade acetone and allow for ambient evaporation.

  • Self-Validation: Run a dummy sample scan (air). The resulting baseline must remain flat (±0.001 AU). Any residual peaks indicate cross-contamination.

Step 3: Sample Application & Volatile Sealing

  • Action: Pipette 10 μL of high-purity CD3CH2OH (≥99 atom % D) onto the ATR crystal. Immediately cover the crystal with a volatile liquid compression cap or seal.

  • Causality: Ethanol is highly volatile. Evaporation during a multi-scan acquisition causes evaporative cooling, which alters the thermodynamic equilibrium of the hydrogen-bonding network and artificially shifts the O–H and C–H stretching frequencies.

Step 4: Optimized Data Acquisition

  • Action: Acquire 128 scans at a resolution of 4 cm⁻¹.

  • Causality: Why 4 cm⁻¹ instead of 1 cm⁻¹? The natural line width of hydrogen-bonded liquids at room temperature is collisionally and inhomogeneously broadened to >10 cm⁻¹. Scanning at 1 cm⁻¹ only increases high-frequency noise without yielding additional chemical resolution, thereby degrading the Signal-to-Noise Ratio (SNR).

Step 5: Spectral Deconvolution

  • Action: Apply Fourier Self-Deconvolution (FSD) or a second-derivative transformation to the 2800–3000 cm⁻¹ region to resolve the overlapping trans and gauche methylene bands.

Visualizing the Spectroscopic Workflow

G N1 Sample Preparation (CD3CH2OH ≥99% D) N2 ATR-FTIR / Raman Data Acquisition N1->N2 N2 Purged Environment N3 Spectral Deconvolution (FSD & Derivative Analysis) N2->N3 Raw High-Res Spectra N4 Conformational Analysis (Trans vs. Gauche) N3->N4 Isolate C-H Region (2800-3000 cm⁻¹) N5 Solvatochromic Mapping (Improper H-Bonding) N3->N5 Isolate C-D Region (2000-2300 cm⁻¹)

Workflow for the vibrational spectral analysis and deconvolution of ethanol-2,2,2-d3.

References

  • Weibel, J. D., Jackels, C. F., & Swofford, R. L. (2002). "Experimental and ab initio investigation of the O–H overtone vibration in ethanol." The Journal of Chemical Physics. 5

  • Wang, L., et al. (2015). "Identification of Alcohol Conformers by Raman Spectra in the C–H Stretching Region." The Journal of Physical Chemistry A.3

  • Wang, L., et al. (2007). "New C-H Stretching Vibrational Spectral Features in the Raman Spectra of Gaseous and Liquid Ethanol." USTC / ResearchGate. 1

  • ACS Publications. (2023). "Vibrational Solvatochromism Study of the C–H···O Improper Hydrogen Bond." The Journal of Physical Chemistry B. 4

  • AIP Publishing. (2001). "A vibrational study of ethanol adsorption on Si(100)." Journal of Chemical Physics.2

Sources

Ethanol-2,2,2-d3: A Technical Whitepaper on Safety Data, Handling Protocols, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Utility

For researchers and drug development professionals, selectively deuterated solvents like Ethanol-2,2,2-d3 (CD3CH2OH, CAS 1759-87-1) are indispensable tools. Unlike fully deuterated ethanol (Ethanol-d6), Ethanol-2,2,2-d3 retains its reactive methylene (-CH2-) and hydroxyl (-OH) protons while completely masking the terminal methyl group.

As a Senior Application Scientist, I emphasize that this specific isotopic labeling is not merely a structural curiosity; it is a functional tool. It simplifies complex 1H NMR spectra by eliminating the dominant methyl triplet, and it introduces a significant kinetic isotope effect (KIE) during metabolic tracking. When pharmaceutical candidates containing an ethyl group are subjected to cytochrome P450-mediated oxidation, the stronger carbon-deuterium bonds at the terminal position can redirect the metabolic pathway, providing critical insights into drug stability and pharmacokinetics.

Physicochemical Properties

Understanding the physical constants of Ethanol-2,2,2-d3 is the first step in designing robust experimental protocols. The substitution of three protium atoms with deuterium increases the molecular weight and slightly alters the density, while the boiling point remains consistent with unlabeled ethanol.

PropertyValue
Chemical Name Ethanol-2,2,2-d3
Synonyms Ethyl alcohol-2,2,2-d3; 2,2,2-Trideuterioethanol
CAS Number 1759-87-1
Molecular Formula C2D3H3O (or CD3CH2OH)
Molecular Weight 49.09 g/mol
Boiling Point 78 °C (lit.)
Density 0.835 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.3611 (lit.)
Isotopic Purity ≥ 99 atom % D

Quantitative data synthesized from [1] and [2].

Safety Data Sheet (SDS) Analysis & Hazard Mitigation

Handling Ethanol-2,2,2-d3 requires strict adherence to its Safety Data Sheet (SDS). The compound shares the primary hazard profile of standard ethanol but represents a significantly higher financial investment, making spill prevention both a safety and an economic priority.

According to the [3], the primary Global Harmonized System (GHS) classifications are:

  • H225 (Highly Flammable Liquid and Vapor): The flash point is approximately 14°C. Causality: Because the flash point is well below ambient room temperature, vapors are continuously generated. These vapors are heavier than air and can travel along benchtops to an ignition source, causing a flashback.

  • H319 (Causes Serious Eye Irritation): Causality: Direct contact with the solvent causes rapid osmotic dehydration and protein coagulation in the corneal epithelium, leading to severe irritation and potential tissue damage.

Self-Validating Safety Protocol: To establish a self-validating safety system, do not merely rely on passive personal protective equipment (PPE). Implement a "Ground-and-Bond" verification step. Before transferring the liquid, measure the resistance between the dispensing vessel and the receiving flask using a standard multimeter; it must read less than 10 ohms. This proves the static dissipation pathway is active, neutralizing the H225 ignition hazard.

HazardMitigation Source Ethanol-2,2,2-d3 (CAS: 1759-87-1) Haz1 Flammable Liquid (H225) Flash Point: 14°C Source->Haz1 Haz2 Eye Irritant (H319) Corneal Risk Source->Haz2 Mit1 Explosion-Proof Hood & Grounding/Bonding Haz1->Mit1 Mit2 Sealed Transfer (Avoid Static) Haz1->Mit2 Mit3 Chemical Splash Goggles & Nitrile Gloves Haz2->Mit3

Hazard mitigation logic for Ethanol-2,2,2-d3 handling and static discharge prevention.

Handling Protocols & Experimental Workflows

General Handling for NMR and Isotopic Integrity

Deuterated alcohols are highly hygroscopic. Exposure to ambient humidity not only introduces water (H2O) into the solvent—which will manifest as a broad, interfering peak around 1.5-2.0 ppm in 1H NMR—but can also facilitate trace proton exchange if acidic or basic impurities are present in the glassware.

  • Protocol: Always store Ethanol-2,2,2-d3 at 2-8°C in a tightly sealed ampule or a septum-capped vial purged with dry argon or nitrogen[2]. Allow the container to reach room temperature in a desiccator before opening to prevent atmospheric condensation on the inner walls.

Synthetic Workflow: Preparation of Iodoethane-2,2,2-d3

A highly valuable application of Ethanol-2,2,2-d3 is its conversion into Iodoethane-2,2,2-d3 (CD3CH2I), a potent alkylating agent used to introduce the -CH2CD3 group into complex drug candidates.

The most effective method utilizes phosphorus triiodide (PI3). Causality: Commercially available PI3 is highly unstable and degrades upon exposure to ambient moisture, forming phosphorous acid and hydrogen iodide. Therefore, generating PI3 in situ using red phosphorus and elemental iodine ensures maximum nucleophilic conversion of the deuterated alcohol without isotopic dilution or side reactions[4].

Step-by-Step Methodology: (Adapted from[4])

  • In Situ PI3 Generation: In a dry, 250 mL round-bottom flask equipped with a reflux condenser, add 2.5 g of red phosphorus and 25 cm³ of Ethanol-2,2,2-d3. Cool the flask in an ice bath.

  • Controlled Iodine Addition: Weigh 25 g of finely powdered iodine. Add the iodine in small 3-4 g portions down the condenser, waiting approximately two minutes between additions.

    • Self-Validating Check: The reaction is highly exothermic. The self-validating control mechanism is the reflux ring of the ethanol. If the condensation ring rises past the lower third of the condenser, halt the addition until the system cools to prevent vapor escape and yield loss.

  • Nucleophilic Substitution (SN2): Once all iodine is added, the generated PI3 reacts with the alcohol, converting the poor -OH leaving group into a phosphite intermediate. This is followed by an SN2 displacement by the iodide ion to form CD3CH2I.

  • Aqueous Work-up: Transfer the crude mixture to a separatory funnel. Wash with an equal volume of cold water to remove unreacted ethanol, followed by a 5% NaOH wash to neutralize residual acid and remove unreacted iodine.

    • Self-Validating Check: Unlike most organic solvents, the organic product layer (Iodoethane-2,2,2-d3) will be the bottom layer due to its high density (~1.9 g/mL). Confirming the phase density prevents accidental disposal of the target isotope.

  • Distillation: Dry the organic layer over anhydrous CaCl2, filter into a clean flask, and distill. Collect the fraction boiling at exactly 70-73 °C to ensure high isotopic and chemical purity.

SynthesisWorkflow Step1 1. In Situ PI3 Red P + I2 Step2 2. Alcohol Addition CD3CH2OH Step1->Step2 Step3 3. SN2 Substitution Exothermic Step2->Step3 Step4 4. Aqueous Work-up H2O / NaOH Wash Step3->Step4 Step5 5. Distillation Fraction: 70-73°C Step4->Step5 Product Iodoethane-2,2,2-d3 Target Isotope Step5->Product

Reaction pathway and workflow for the synthesis of Iodoethane-2,2,2-d3 via in situ PI3 generation.

References

Sources

A Comprehensive Technical Guide to the Physical Properties of Ethanol-2,2,2-d3: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Scientific Research

In the realms of advanced scientific research and pharmaceutical development, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful tool. This process, known as deuteration, provides a subtle yet profound modification to a molecule's properties, offering invaluable insights into reaction mechanisms, metabolic pathways, and the potential for creating more robust pharmaceutical agents.[1] Ethanol-2,2,2-d3 (CD3CH2OH), a deuterated isotopologue of ethanol, serves as a prime example of how isotopic labeling can influence fundamental physical characteristics such as boiling point and density. This technical guide provides an in-depth analysis of these properties, the methodologies for their determination, and the underlying scientific principles that govern the observed isotopic effects.

Core Physical Properties: A Comparative Analysis

The substitution of three protium (¹H) atoms with deuterium (²H) on the methyl group of ethanol results in a measurable increase in both its boiling point and density. While these differences may appear minor, they are a direct consequence of the increased molecular mass and its effect on intermolecular forces.

PropertyEthanol (CH3CH2OH)Ethanol-2,2,2-d3 (CD3CH2OH)
Boiling Point 78.37 °C[2][3][4]78 °C
Density at 25 °C 0.789 g/mL[5][6]0.835 g/mL

Note: The boiling point of ethanol-2,2,2-d3 is often cited as 78 °C in commercial supplier specifications. It is important to recognize that this may be a rounded value and that slight variations can occur based on atmospheric pressure and the purity of the sample.

The Science Behind the Isotopic Effect: Expertise and Experience in Action

The observed differences in the physical properties of ethanol and its deuterated counterpart are not arbitrary; they are rooted in the fundamental principles of the kinetic isotope effect (KIE).[1][7][8] The KIE describes the change in the rate of a chemical reaction or a physical process when an atom in a reactant is replaced by one of its isotopes.[9]

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[8] This seemingly small change has two significant consequences for the physical properties of ethanol-2,2,2-d3:

  • Increased van der Waals Forces: The lower vibrational frequency and shorter average bond length of C-D bonds compared to C-H bonds can lead to subtle changes in the molecule's polarizability and intermolecular van der Waals interactions. The increased molecular mass also contributes to stronger London dispersion forces. These enhanced intermolecular forces require more energy to overcome, resulting in a slightly higher boiling point for the deuterated compound.

  • Increased Molecular Mass in a Constant Volume: The density of a substance is its mass per unit volume. By replacing three hydrogen atoms (atomic mass ≈ 1.008 amu) with three deuterium atoms (atomic mass ≈ 2.014 amu), the molecular weight of ethanol increases from approximately 46.07 g/mol to 49.09 g/mol . This increased mass, contained within a nearly identical molecular volume, directly leads to a higher density for ethanol-2,2,2-d3.

For drug development professionals, understanding these subtle isotopic effects is paramount. The strategic deuteration of a drug candidate at metabolically vulnerable positions can slow down its breakdown by enzymes, a direct consequence of the stronger C-D bond.[7][8][] This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced patient dosing frequency.[8][]

Experimental Determination of Boiling Point and Density: A Self-Validating Protocol

Accurate determination of the boiling point and density of ethanol-2,2,2-d3 is crucial for its application in research. The following protocols describe standard, reliable methods for these measurements.

Experimental Protocol 1: Boiling Point Determination via Distillation

This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11][12]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place approximately 5-10 mL of ethanol-2,2,2-d3 and a few boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Diagram: Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Assemble Distillation Apparatus B Add Ethanol-2,2,2-d3 & Boiling Chips A->B C Position Thermometer B->C D Gently Heat E Record Distillation Temperature D->E F Record Atmospheric Pressure E->F G Observed Boiling Point F->G

Caption: Workflow for Boiling Point Determination.

Experimental Protocol 2: Density Determination Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements. This method is a standard and highly accurate technique.[13]

Methodology:

  • Pycnometer Preparation: Clean and thoroughly dry the pycnometer.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

  • Filling the Pycnometer: Fill the pycnometer with ethanol-2,2,2-d3, ensuring no air bubbles are trapped.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath at 25.0 °C until thermal equilibrium is reached.

  • Volume Adjustment: Carefully remove any excess liquid that has expanded out of the capillary opening.

  • Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.

  • Calculation:

    • Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

    • Density = Mass of liquid / Volume of pycnometer

Diagram: Experimental Workflow for Density Determination

DensityWorkflow A Clean & Dry Pycnometer B Weigh Empty Pycnometer A->B C Fill with Ethanol-2,2,2-d3 B->C D Equilibrate at 25.0 °C C->D E Weigh Filled Pycnometer D->E F Calculate Mass of Liquid E->F G Calculate Density F->G

Sources

Methodological & Application

The Gold Standard in Volatile Analyte Quantification: A Technical Guide to Using Ethanol-2,2,2-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In the realms of clinical diagnostics, forensic toxicology, and drug development, the accurate quantification of ethanol in biological matrices is of paramount importance. Gas chromatography-mass spectrometry (GC-MS) has emerged as the definitive technique for this purpose, offering unparalleled specificity and sensitivity. However, the inherent variability in sample preparation, injection volume, and instrument response can compromise the accuracy and precision of analytical results. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation but a cornerstone of robust and defensible quantitative methods. This technical guide provides an in-depth exploration of the principles and protocols for utilizing ethanol-2,2,2-d3 as an internal standard for the precise and accurate quantification of ethanol in biological samples.

The fundamental principle underpinning the use of a SIL-IS is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte, in this case, ethanol-2,2,2-d3, is added to the sample at the earliest stage of preparation.[1] Because ethanol-2,2,2-d3 is chemically identical to the endogenous ethanol, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the analyte of interest.[2] The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the SIL-IS, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument performance.

This guide will provide a comprehensive overview of the application of ethanol-2,2,2-d3, from the underlying scientific principles to detailed, field-proven protocols and data presentation, designed for researchers, scientists, and drug development professionals seeking to implement best practices in their analytical workflows.

Physicochemical Properties and Mass Spectral Characteristics

Ethanol-2,2,2-d3 is an isotopically labeled analog of ethanol where the three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a mass shift of +3 Da compared to the unlabeled ethanol molecule.

PropertyValueSource
Chemical FormulaCD₃CH₂OH[3]
Molecular Weight49.09 g/mol [3]
Boiling Point78 °C[4]
Density0.835 g/mL at 25 °C[4]
Isotopic Purity≥99 atom % D[3]
Mass ShiftM+3[3]

In electron ionization (EI) mass spectrometry, both ethanol and ethanol-2,2,2-d3 undergo characteristic fragmentation. The selection of appropriate ions for quantification in selected ion monitoring (SIM) mode is critical for achieving high sensitivity and specificity.

CompoundParent Ion (m/z)Key Fragment Ions (m/z)
Ethanol (C₂H₅OH)4631, 45
Ethanol-2,2,2-d3 (CD₃CH₂OH)4934, 48

The base peak for ethanol is typically m/z 31, corresponding to the [CH₂OH]⁺ fragment. For ethanol-2,2,2-d3, the corresponding fragment is [CH₂OD]⁺ at m/z 34. These ions are often used for quantification due to their high abundance. The ions at m/z 45 and 48 can be used as qualifier ions to confirm the identity of the analytes.

Experimental Protocol: Quantification of Ethanol in Whole Blood using Headspace GC-MS

This protocol details a validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of ethanol in whole blood using ethanol-2,2,2-d3 as an internal standard.

Materials and Reagents
  • Ethanol (certified reference material)

  • Ethanol-2,2,2-d3 (isotopic purity ≥99%)

  • Deionized water

  • Whole blood (drug-free)

  • Sodium fluoride and potassium oxalate (as anticoagulant and preservative)

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

Preparation of Standards and Quality Control Samples
  • Ethanol Stock Solution (1 mg/mL): Accurately prepare a 1 mg/mL stock solution of ethanol in deionized water.

  • Internal Standard Working Solution (100 µg/mL): Prepare a 100 µg/mL working solution of ethanol-2,2,2-d3 in deionized water.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the ethanol stock solution into drug-free whole blood to achieve concentrations ranging from 0.01 to 0.50 mg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.15, and 0.40 mg/mL) in drug-free whole blood from a separate stock solution of ethanol.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis s1 Pipette 200 µL of sample (Calibrator, QC, or Unknown) into a 20 mL headspace vial s2 Add 100 µL of Internal Standard Working Solution (100 µg/mL Ethanol-2,2,2-d3) s1->s2 s3 Immediately seal the vial with a PTFE-lined septum and aluminum cap s2->s3 s4 Vortex mix for 10 seconds s3->s4 a1 Place the vial in the headspace autosampler s4->a1 Transfer to Autosampler a2 Incubate at 60°C for 15 minutes a1->a2 a3 Inject headspace vapor into the GC-MS a2->a3

Caption: Workflow for sample preparation for HS-GC-MS analysis.

HS-GC-MS Instrumental Parameters
ParameterSetting
Headspace Sampler
Oven Temperature60 °C
Needle Temperature70 °C
Transfer Line Temperature80 °C
Vial Equilibration Time15 min
Injection Volume1 mL
Gas Chromatograph
ColumnDB-ALC1 (30 m x 0.32 mm I.D., 1.8 µm) or equivalent
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature200 °C
Split Ratio20:1
Oven Program40 °C (isothermal) for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Interface Temperature250 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
EthanolQuantifier: m/z 31, Qualifier: m/z 45
Ethanol-2,2,2-d3Quantifier: m/z 34, Qualifier: m/z 48
Data Analysis and Quantification
  • Integrate the peak areas for the quantifier ions of ethanol (m/z 31) and ethanol-2,2,2-d3 (m/z 34).

  • Calculate the peak area ratio of ethanol to ethanol-2,2,2-d3 for each calibrator, QC, and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Determine the concentration of ethanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: A Self-Validating System

A rigorous validation of the bioanalytical method is essential to ensure its reliability and adherence to regulatory standards. The validation process should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][6]

Key Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Selectivity To demonstrate that the method can differentiate and quantify the analyte from endogenous components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte over a defined range.A minimum of six non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the LLOQ).[5]
Accuracy and Precision To assess the closeness of the measured values to the true values and the degree of scatter in the data.The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[7]
Matrix Effect To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation of the internal standard-normalized matrix factor calculated from at least six different matrix sources should not be greater than 15%.[1]
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Logical Framework for Method Validation

G cluster_validation Method Validation Selectivity Selectivity (6 blank matrix sources) Calibration Calibration Curve (Linearity, Range) Selectivity->Calibration Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration->Accuracy_Precision Matrix_Effect Matrix Effect (6 matrix sources) Accuracy_Precision->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix_Effect->Stability

Caption: Key stages of bioanalytical method validation.

Conclusion: Ensuring Data Integrity with a Robust Internal Standard

The use of ethanol-2,2,2-d3 as an internal standard in the GC-MS analysis of ethanol represents the gold standard for achieving accurate and precise quantitative results. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrument response. The detailed protocol and validation guidelines presented in this technical guide provide a robust framework for researchers, scientists, and drug development professionals to implement a reliable and defensible analytical method. By adhering to these principles and practices, laboratories can ensure the highest level of data integrity in their critical analyses.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Shimadzu. (n.d.). Measurement of Ethanol in Blood Using Headspace GC-MS. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • LCGC North America. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Scientific Laboratory Supplies. (n.d.). Ethanol-2,2,2-d3, 99 atom % D | 329347-1G. [Link]

  • Tiscione, N. B., et al. (2011). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology, 35(7), 426–431. [Link]

Sources

Protocol for metabolic tracing using ethanol-2,2,2-d3

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Metabolic Tracing of Ethanol-2,2,2-d3: Unraveling Hepatic Acetyl-CoA Flux, Lipogenesis, and Epigenetic Reprogramming

Scientific Rationale & Mechanistic Overview

Ethanol occupies a unique metabolic niche, acting simultaneously as a caloric substrate and a potent driver of cellular reprogramming. In hepatic and neural models, ethanol is rapidly oxidized to acetate, which subsequently feeds the intracellular acetyl-CoA pool. This ethanol-derived acetyl-CoA drives two major downstream cascades: de novo lipogenesis (contributing to steatosis) and histone acetylation (driving epigenetic modifications)[1][2].

To accurately quantify the contribution of ethanol to these pathways against a high background of endogenous acetyl-CoA (derived from glucose and fatty acid oxidation), stable isotope tracing is essential. Ethanol-2,2,2-d3 (CD₃CH₂OH) is the optimal tracer for this application[3].

The Causality of Tracer Selection: Why use Ethanol-2,2,2-d3 instead of fully deuterated Ethanol-d6 (CD₃CD₂OD)? During the first two steps of ethanol metabolism, Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) strip hydrogen atoms from the hydroxyl (-OH) and methylene (-CH₂-) groups, transferring them to NAD⁺ to form NADH. If Ethanol-d6 is used, these deuterium atoms are lost to the intracellular redox pool. Conversely, the CD₃ methyl group of Ethanol-2,2,2-d3 is metabolically inert to these oxidoreductases. Consequently, the +3 Da mass shift is perfectly preserved as the molecule transitions from acetaldehyde to acetate, and ultimately to Acetyl-CoA, making it the most atom-efficient tracer for tracking the acetyl moiety.

Pathway Visualization

G Eth Ethanol-2,2,2-d3 (CD3CH2OH) AcAld Acetaldehyde-d3 (CD3CHO) Eth->AcAld ADH (NAD+ -> NADH) Acetate Acetate-d3 (CD3COO-) AcAld->Acetate ALDH (NAD+ -> NADH) AcCoA Acetyl-CoA-d3 (CD3CO-SCoA) Acetate->AcCoA ACSS2 (ATP + CoA) Lipids Deuterated Lipids (Lipogenesis) AcCoA->Lipids ACC / FASN Histones CD3-Acetylated Histones (Epigenetics) AcCoA->Histones HATs

Metabolic routing of Ethanol-2,2,2-d3 into lipogenic and epigenetic pathways via Acetyl-CoA.

Experimental Protocol: In Vitro Hepatic Tracing

This self-validating protocol utilizes HepG2 cells (or primary hepatocytes) to trace Ethanol-2,2,2-d3 into the intracellular acetyl-CoA pool and downstream histone marks.

Phase 1: Cell Culture & Isotope Pulsing

Causality Insight: Cells must be pre-conditioned in low-glucose media to deplete the endogenous acetyl-CoA pool. This metabolic synchronization maximizes the fractional enrichment of the D3-label, ensuring a high signal-to-noise ratio during mass spectrometry.

  • Seed HepG2 cells in 6-well plates and culture to 80% confluence in standard DMEM (10% FBS).

  • Wash cells twice with PBS and switch to glucose-free, serum-free DMEM for 2 hours.

  • Introduce 25–50 mM Ethanol-2,2,2-d3 into the media. Seal the plates with parafilm to prevent the evaporation of volatile ethanol.

  • Incubate for 4 to 24 hours depending on the target (4h for Acetyl-CoA/Histones; 24h for lipid accumulation).

Phase 2: Metabolite Extraction (Acetyl-CoA)

Causality Insight: Acetyl-CoA is a highly labile thioester susceptible to rapid enzymatic hydrolysis. Utilizing a flash-quenching method at -80°C halts enzymatic degradation instantly, locking the metabolite pool in its exact physiological state.

  • Aspirate media and immediately wash cells with ice-cold PBS.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol/20% water directly to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate at -80°C for 15 minutes.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant (containing polar metabolites) and dry under a gentle stream of nitrogen gas.

  • Reconstitute in 50 µL of LC-MS grade water for immediate analysis.

Phase 3: Histone Extraction & Chemical Propionylation

Causality Insight: Trypsin cleaves at Lysine and Arginine. Because histone tails are highly enriched in lysine, standard tryptic digestion yields peptides too short for liquid chromatography (LC) retention. Chemical propionylation blocks unmodified and monomethylated lysines, restricting trypsin cleavage strictly to arginine residues. This generates optimal peptide lengths (10–20 amino acids) for MS/MS[1].

  • Resuspend the protein pellet from Phase 2 in 0.4 N H₂SO₄ and incubate at 4°C for 2 hours to extract histones.

  • Precipitate histones using 33% Trichloroacetic acid (TCA), wash with ice-cold acetone, and air dry.

  • Dissolve histones in 50 mM ammonium bicarbonate. Add propionic anhydride/isopropanol (1:3 v/v) to propionylate unmodified lysines.

  • Digest with sequencing-grade Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Perform a second round of propionylation to cap newly generated peptide N-termini. Desalt using C18 StageTips prior to LC-MS/MS.

Data Presentation: Expected Mass Shifts

High-resolution LC-MS/MS (e.g., Orbitrap) is required to resolve the D3 mass shifts accurately. The table below summarizes the exact monoisotopic masses for tracking the D3-acetyl moiety[4].

Target MetaboliteUnlabeled FormulaExact Mass (M+H)⁺D3-Labeled FormulaD3 Exact Mass (M+H)⁺Mass Shift (Δm/z)
Acetate C₂H₅O₂⁺61.0289C₂H₂D₃O₂⁺64.0477+3.0188
Acetyl-CoA C₂₃H₃₉N₇O₁₇P₃S⁺810.1336C₂₃H₃₆D₃N₇O₁₇P₃S⁺813.1524+3.0188
Acetylated Lysine (Peptide Mod) + C₂H₂O+ 42.0106+ C₂D₃O+ 45.0294+3.0188

Note: Fractional enrichment is calculated by comparing the area under the curve (AUC) of the M+3 peak (D3-labeled) to the sum of the M+0 (unlabeled) and M+3 peaks, adjusted for natural isotopic abundance.

References

  • Benchchem. "Ethanol-2,2,2-d3 | 1759-87-1 | Benchchem". Source: benchchem.com. URL: 3

  • National Institutes of Health. "In vivo metabolic tracing demonstrates the site-specific contribution of hepatic ethanol metabolism to histone acetylation". Source: nih.gov. URL: 1

  • Mews, P., et al. "Alcohol metabolism contributes to brain histone acetylation". Source: researchgate.net. URL: 2

  • PubChem. "acetyl CoA | C23H38N7O17P3S | CID 444493". Source: nih.gov. URL: 4

Sources

Application Note: Deuterium Labeling with Ethanol-2,2,2-d3 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Enhancing Metabolic Stability and Mechanistic Elucidation through Targeted Isotope Incorporation

Executive Summary

Deuterium labeling has emerged as a transformative strategy in modern drug discovery and mechanistic organic chemistry. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable sites, researchers can significantly improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) without altering their pharmacological targets. Ethanol-2,2,2-d3 (CD₃CH₂OH) is a premier isotopic building block used to introduce the -CH₂CD₃ moiety into complex scaffolds. This Application Note details the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing Ethanol-2,2,2-d3, specifically focusing on its conversion to the highly reactive electrophile Iodoethane-2,2,2-d3[1].

Physicochemical and Isotopic Profile

Ethanol-2,2,2-d3 is an isotope-labeled analog of ethanol where the three methyl protons are entirely replaced by deuterium[2]. The high isotopic purity (≥99 atom % D) is critical to ensure that downstream APIs do not suffer from isotopic dilution, which would compromise the desired kinetic isotope effect.

Table 1: Physicochemical Properties of Ethanol-2,2,2-d3 [2]

PropertyValue
CAS Number 1759-87-1
Chemical Formula CD₃CH₂OH
Molecular Weight 49.09 g/mol (Mass shift: M+3)
Isotopic Purity ≥ 99 atom % D
Boiling Point 78 °C (lit.)
Density 0.835 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.3611 (lit.)

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

Why choose Ethanol-2,2,2-d3 over standard ethanol?

The fundamental causality behind deuterium labeling lies in the zero-point energy difference between C-H and C-D bonds. The C-D bond is approximately 1.2 kcal/mol stronger than the C-H bond. In biological systems, cytochrome P450 (CYP450) enzymes frequently target terminal ethyl groups for ω-oxidation or β-hydride elimination. By employing Ethanol-2,2,2-d3 to synthesize a -CH₂CD₃ group, the cleavage of the terminal carbon-deuterium bond becomes the rate-limiting step.

This primary Kinetic Isotope Effect (KIE) drastically slows down the metabolic degradation of the drug, leading to a prolonged half-life and potentially lower dosing requirements. Furthermore, in catalytic surface studies, isotopically labeled ethanol-2,2,2-d3 is used to decouple hydrogen abstraction from oxygen abstraction, proving that aldehyde and alkene production occur via distinct pathways without significant H/D exchange at the robust CD₃ group[3],[4].

Mechanism cluster_0 Standard Ethyl Group cluster_1 Deuterated Ethyl Group CYP Cytochrome P450 (CYP450) Ox1 Rapid C-H Cleavage (Low Activation Energy) CYP->Ox1 Oxidation Ox2 Slow C-D Cleavage (Kinetic Isotope Effect) CYP->Ox2 Oxidation CH3 -CH2CH3 Moiety CH3->Ox1 Met1 Rapid Clearance (Metabolite) Ox1->Met1 CD3 -CH2CD3 Moiety CD3->Ox2 Met2 Prolonged Half-Life (Active Drug) Ox2->Met2

Comparative metabolic stability of standard versus deuterated ethyl groups under CYP450 oxidation.

Analytical Validation: NMR Signatures

To ensure trustworthiness in the synthetic pipeline, the isotopic integrity of Ethanol-2,2,2-d3 must be verified prior to synthesis. This self-validating protocol relies on Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of isotopic dilution[2].

Table 2: Comparative ¹H NMR Signatures (CDCl₃)

Proton EnvironmentUnlabeled Ethanol (CH₃CH₂OH)Ethanol-2,2,2-d3 (CD₃CH₂OH)
Methyl Group Triplet, ~1.2 ppm (3H)Absent (No signal)
Methylene Group Quartet, ~3.7 ppm (2H)Broad Singlet / Multiplet, ~3.7 ppm (2H)
Hydroxyl Group Broad Singlet, ~2.6 ppm (1H)Broad Singlet, ~2.6 ppm (1H)

Note: The complete absence of the triplet at 1.2 ppm confirms ≥99% deuterium incorporation at the methyl position. The methylene signal loses its standard quartet splitting due to the absence of adjacent protons, appearing instead as a broadened singlet (or a complex multiplet if high-resolution D-coupling is resolved).

Synthetic Protocol: Preparation of Iodoethane-2,2,2-d3

The hydroxyl group of Ethanol-2,2,2-d3 is a poor leaving group. To utilize the -CH₂CD₃ moiety for N-alkylation or O-alkylation in drug design, it must be converted into a potent electrophile. The conversion to Iodoethane-2,2,2-d3 (CD₃CH₂I) using phosphorus triiodide (PI₃) is the most effective method[1]. Because PI₃ is unstable and moisture-sensitive, it is generated in situ using red phosphorus and elemental iodine.

PI3_Mechanism Step1 Ethanol-2,2,2-d3 (CD3CH2OH) Step2 Phosphite Intermediate [CD3CH2O-PI2] Step1->Step2 + PI3 - HI Step3 Iodide Attack (SN2 Displacement) Step2->Step3 I- Nucleophile Step4 Iodoethane-2,2,2-d3 (CD3CH2I) Step3->Step4 Inversion of Configuration

Mechanism of nucleophilic substitution converting Ethanol-2,2,2-d3 to Iodoethane-2,2,2-d3.

Step-by-Step Methodology[1]

Caution: Conduct all steps in a well-ventilated fume hood. The reaction between red phosphorus and iodine is highly exothermic.

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2.5 g of red phosphorus.

  • Solvent Addition: Add 25 mL of Ethanol-2,2,2-d3 (CD₃CH₂OH) to the flask. Fit the flask with a reflux condenser.

  • In Situ PI₃ Generation: Weigh 25 g of finely powdered elemental iodine (I₂). Add the iodine down the condenser in small portions (approx. 3-4 g at a time).

    • Causality: Adding iodine in portions controls the exothermic formation of PI₃, preventing the volatile deuterated ethanol from boiling off prematurely and ensuring maximum isotopic yield.

  • Reflux: Once all iodine is added and the initial exotherm subsides, heat the mixture to a gentle reflux for 2 hours to drive the nucleophilic substitution to completion.

  • Primary Distillation: Rearrange the apparatus for simple distillation. Distill the crude Iodoethane-2,2,2-d3 into a receiving flask cooled in an ice bath.

  • Purification (Washing): Transfer the distillate to a separatory funnel. Wash with 15 mL of cold 5% NaOH solution.

    • Self-Validation: The organic layer will turn from purple/brown to pale yellow or colorless, visually confirming the neutralization of unreacted HI and the removal of residual iodine. Follow with a 15 mL deionized water wash.

  • Drying and Final Distillation: Dry the organic layer over anhydrous CaCl₂. Filter and perform a final distillation, collecting the fraction boiling at ~70-73 °C.

Downstream Application: Deuterated Alkylation Workflow

Once Iodoethane-2,2,2-d3 is synthesized, it serves as a premium alkylating agent for constructing metabolically resilient APIs.

Workflow A Ethanol-2,2,2-d3 (CD3CH2OH) B In Situ PI3 (Red P + I2) A->B Activation C Iodoethane-2,2,2-d3 (CD3CH2I) B->C Nucleophilic Substitution D SN2 Alkylation (Target Scaffold) C->D Electrophile E Deuterated API (Enhanced Stability) D->E Final Product

Synthetic workflow from Ethanol-2,2,2-d3 to a metabolically stable deuterated API.

Protocol: O-Alkylation of a Phenolic Scaffold
  • Preparation: Dissolve 1.0 eq of the target phenolic API precursor in anhydrous N,N-Dimethylformamide (DMF).

  • Base Activation: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes.

    • Causality: This deprotonates the phenol to generate a highly nucleophilic phenoxide ion, priming the system for an efficient S_N2 attack.

  • Alkylation: Dropwise add 1.2 eq of the freshly distilled Iodoethane-2,2,2-d3.

  • Heating & Monitoring: Elevate the temperature to 60 °C and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the mass peak or spot corresponding to the starting phenol is entirely consumed, replaced by a new peak corresponding to the [M+3] mass shift of the deuterated ether.

  • Workup: Quench with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over MgSO₄, and concentrate.

References

  • Ethanol Conversion over La0.7Sr0.3MnO3-x(100): Autocatalysis, Adjacent O-vacancies, Disproportionation, and Dehydrogenation . OSTI / ACS Catalysis. Available at:[Link]

Sources

Application Note: High-Precision Quantification of Ethanol in Biological Matrices Using Isotope Dilution GC-MS with Ethanol-2,2,2-d3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Accurate Ethanol Quantification

The precise and reliable measurement of ethanol concentration in biological samples is of paramount importance in diverse fields, including clinical toxicology, forensic science, and drug development. In forensic investigations, blood alcohol concentration (BAC) is a critical piece of evidence in cases of impaired driving.[1][2][3] In clinical settings, accurate ethanol levels are essential for diagnosing and managing alcohol intoxication and for monitoring patients in alcohol treatment programs. For drug development professionals, understanding the pharmacokinetic and pharmacodynamic interactions of new chemical entities with ethanol is a crucial aspect of safety and efficacy assessment.

Traditional methods for ethanol quantification, while widely used, can be susceptible to matrix effects and variations in sample preparation, potentially leading to inaccuracies.[4] This application note details a robust and highly accurate method for the quantification of ethanol in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy employing ethanol-2,2,2-d3 as the internal standard. This stable isotope-labeled analog of ethanol provides a superior approach to quantification, ensuring the highest level of accuracy and precision.[5][6][7]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that is widely regarded as a gold standard for quantitative analysis.[5][7] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample before any sample processing steps.[5] In this case, ethanol-2,2,2-d3, a deuterated form of ethanol, serves as the internal standard.

Because the stable isotope-labeled internal standard is chemically identical to the analyte (ethanol), it behaves in the same manner during extraction, derivatization (if any), and injection into the GC-MS system.[5][8] Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the unlabeled ethanol and the deuterated ethanol-2,2,2-d3 due to their mass difference.[8][9] By measuring the ratio of the analyte to the internal standard, an accurate and precise quantification can be achieved, effectively correcting for any variations in sample handling and instrument response.[5][8]

Why Ethanol-2,2,2-d3 is an Ideal Internal Standard

Ethanol-2,2,2-d3 is an excellent choice as an internal standard for ethanol quantification for several key reasons:

  • Chemical and Physical Similarity: Being an isotopologue of ethanol, it shares nearly identical chemical and physical properties, ensuring it co-elutes with the analyte and experiences similar ionization and fragmentation in the mass spectrometer.[5]

  • Distinct Mass Signature: The three deuterium atoms give it a mass shift of +3 compared to unlabeled ethanol, allowing for clear differentiation by the mass spectrometer without isotopic overlap.[9]

  • Co-elution with Analyte: It chromatographically co-elutes with ethanol, which is a critical requirement for an ideal internal standard.

  • Minimal Isotopic Interference: The high isotopic purity of commercially available ethanol-2,2,2-d3 ensures minimal contribution to the signal of the unlabeled ethanol.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed workflow for the quantification of ethanol in whole blood using headspace GC-MS with ethanol-2,2,2-d3 as the internal standard.

Materials and Reagents
  • Ethanol (Absolute, ≥99.5%)

  • Ethanol-2,2,2-d3 (≥99 atom % D)

  • Deionized Water (Type I)

  • Whole Blood (Drug-free)

  • Headspace Vials (20 mL) with Crimp Caps

  • Syringes and Pipettes

Preparation of Standard and Internal Standard Solutions

Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of ethanol-2,2,2-d3 in deionized water.

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with deionized water to a final concentration of 10 µg/mL.

Ethanol Stock Solution: Prepare a 10 mg/mL stock solution of ethanol in deionized water.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Ethanol Stock Solution into drug-free whole blood to achieve the desired concentration range (e.g., 0.01 to 0.5 mg/mL).

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

G cluster_prep Sample & Standard Preparation sample Unknown Blood Sample (100 µL) is_addition Add 100 µL of Ethanol-2,2,2-d3 Working Solution (10 µg/mL) sample->is_addition cal_standards Calibration Standards (100 µL) cal_standards->is_addition qc_samples QC Samples (100 µL) qc_samples->is_addition vortex Vortex Mix (10 seconds) is_addition->vortex incubate Incubate at 60°C (15 minutes) in Headspace Autosampler vortex->incubate inject Inject Headspace Vapor into GC-MS incubate->inject

Caption: Experimental workflow for sample preparation.

GC-MS Instrumentation and Conditions

A typical GC-MS system equipped with a headspace autosampler is used. The following are representative instrument parameters that may require optimization for your specific instrumentation.

Parameter Condition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-ALC1 (30 m x 0.32 mm, 1.8 µm) or equivalent
Inlet Temperature 200°C
Oven Program 40°C (hold 5 min), then ramp to 200°C at 40°C/min
Carrier Gas Helium, constant flow at 1.2 mL/min
Headspace Sampler
Oven Temperature 60°C
Loop Temperature 70°C
Transfer Line Temp 80°C
Vial Equilibration Time 15 minutes
Injection Volume 1 mL
MSD Parameters
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Ethanol: m/z 45, 31
Ethanol-2,2,2-d3: m/z 48, 34

Data Analysis and Quantification

The quantification of ethanol is based on the ratio of the peak area of the primary ion for ethanol (m/z 45) to the peak area of the primary ion for ethanol-2,2,2-d3 (m/z 48).

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Ethanol/Ethanol-2,2,2-d3) against the known concentration of the calibration standards. A linear regression analysis is performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A coefficient of determination of ≥ 0.995 is generally considered acceptable.[10]

  • Quantification of Unknowns: The concentration of ethanol in unknown samples is calculated using the linear regression equation derived from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous method validation is essential to ensure the reliability and accuracy of the results. The validation should be performed in accordance with established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

The following table summarizes key validation parameters and typical acceptance criteria:

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) ≥ 0.995
Accuracy (Bias) The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.CV ≤ 20% and accuracy within ±20%
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration remains within ±15% of the initial concentration.

This comprehensive validation process ensures that the method is fit for its intended purpose and generates data that is both reliable and defensible.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Poor Peak Shape Active sites in the inlet liner or column; improper column installation.Use a deactivated liner; ensure proper column installation and conditioning.
Low Sensitivity Leak in the system; low ionization efficiency; improper headspace parameters.Perform a leak check; tune the mass spectrometer; optimize headspace temperature and equilibration time.
Inconsistent Results Inconsistent sample preparation; variability in vial sealing.Ensure consistent pipetting and vortexing; use a high-quality crimper for consistent vial sealing.
Carryover High concentration sample analyzed previously.Run a blank solvent injection after high concentration samples; optimize the bake-out parameters of the GC method.

Conclusion: A Definitive Method for Ethanol Quantification

The use of ethanol-2,2,2-d3 as an internal standard in a GC-MS isotope dilution method provides a highly accurate, precise, and robust approach for the quantification of ethanol in biological matrices. This method effectively mitigates the impact of matrix effects and procedural variations, leading to data of the highest quality and integrity. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this superior analytical technique in their laboratories. The adoption of this method will contribute to more reliable and defensible results in clinical, forensic, and research settings.

References

  • Measurement of Ethanol in Blood Using Headspace GC-MS. Shimadzu. [Link]

  • Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. (2025, January 25). ResearchGate. [Link]

  • Wasfi, I. A., et al. (2014). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of forensic sciences, 59(6), 1650-1655. [Link]

  • Ethanol Determination by Headspace GC-MS. (2022, March 28). Alcohol and Tobacco Tax and Trade Bureau. [Link]

  • CLSI's Guidelines on Clinical Method Validation & Verification. (2019, February 18). Clinical and Laboratory Standards Institute. [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. (2018). eScholarship, University of California. [Link]

  • Lee, J. H., et al. (2020). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Journal of analytical science and technology, 11(1), 1-8. [Link]

  • A static headspace GC-MS/MS method for the determination of ethanol, iso-butanol, and n-butanol. (2013). TAMU-CC Repository. [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(7), 1665-1699. [Link]

  • Statistics services: Method validation according to CLSI guidelines. ACOMED statistik. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. In Mass Spectrometry in Clinical Diagnosis (pp. 3-23). Springer, New York, NY. [Link]

  • Dali-braham, L., et al. (2025). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor. Forensic Science, Medicine and Pathology, 1-9. [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). Office of Scientific and Technical Information. [Link]

  • CLSI Guidelines for IVD Method Validation. Scribd. [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(7), 1665-1699. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020, July 26). ResearchGate. [Link]

  • Carlucci, P., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(19), 4583. [Link]

  • Blood alcohol : forensic analysis by GC-MS and investigation of some pre-analytical factors that may influence the result. (2015). University of Pretoria. [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]

  • GC Derivatization. Restek. [Link]

  • Validation of a Headspace Gas Chromatography with Flame Ionization Detection Method to Quantify Blood Alcohol Concentration (BAC) for Forensic Practice. (2024, July 9). MDPI. [Link]

  • Determination of ethanol in micro-volumes of blood by headspace gas chromatography: Statistical comparison between capillary and venous sampling sites. (2016). Forensic Science International, 265, 10-15. [Link]

  • Ethanol as Internal Standard for Quantitative Determination of Volatile Compounds in Spirit Drinks by Gas Chromatography. Academia.edu. [Link]

  • Determination of ethanol in blood using headspace gas chromatography with flameionization detector (HS-GC-FID): Validation of a method. Academia.edu. [Link]

  • CLSI Standards. Clinical and Laboratory Standards Institute. [Link]

  • The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS. (2020, March 15). Journal of Mass Spectrometry, 55(3). [Link]

  • Calculation and Verification of Blood Ethanol Measurement Uncertainty for Headspace Gas Chromatography. (2012). Journal of Analytical Toxicology, 36(7), 481-488. [Link]

  • Analytical method development of fermentation volatile by-products in industrial ethanol with solid-phase microextraction and gas chromatography–mass spectrometry. (2013). Journal of Industrial Microbiology & Biotechnology, 40(12), 1345-1353. [Link]

  • Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry. (2001). Journal of Analytical Toxicology, 25(4), 281-284. [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. (2013, May 15). Analytical and Bioanalytical Chemistry, 405(13), 4553-4562. [Link]

  • Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. SciSpace. [Link]

  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (2003). Journal of Food and Drug Analysis, 11(2). [Link]

  • Perspectives on using ethanol as an internal standard for the quantification of volatile compounds in alcoholic products by headspace SPME–GC/FID without sample preparation. (2023, July 10). ResearchGate. [Link]

  • Fuel Blending Guide for Ethanol. (2016). Coordinating Research Council. [Link]

  • ASTM D5501-20 - Standard Test Method for Determination of Ethanol and Methanol Content in Fuels. ASTM International. [Link]

  • Analysis of ethanol fuel according to standard methods using the Agilent 5100 SVDV ICP-OES. (2015, September 25). Agilent. [Link]

  • Ethanol Fuel Testing. SGS USA. [Link]

Sources

Application Note: Ethanol-2,2,2-d3 as a Specialized Solvent in 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In nuclear magnetic resonance (NMR) spectroscopy, the selection of a deuterated solvent is a foundational experimental variable that dictates spectral resolution and dynamic range[1]. While fully deuterated ethanol (Ethanol-d6, CD3CD2OD) is the standard for routine analysis, partially deuterated analogs like Ethanol-2,2,2-d3 (CD3CH2OH) offer distinct analytical advantages for complex drug development and structural biology applications[2].

The causality behind selecting Ethanol-2,2,2-d3 lies in its functional partitioning. By selectively substituting the methyl protons with deuterium, the massive solvent triplet at ~1.2 ppm is rendered NMR-silent. This unmasks the upfield aliphatic region, allowing for the unobstructed observation of critical solute signals—such as the branched chains of lipids, steroids, and aliphatic amino acids. Concurrently, the retention of the protonated methylene (-CH2-) and hydroxyl (-OH) groups allows researchers to actively probe solvent-solute interactions, such as hydrogen bonding networks and dynamic exchange processes, which are invisible when using fully deuterated solvents[3].

Physicochemical and NMR Properties

Understanding the spin-coupling physics of Ethanol-2,2,2-d3 is critical for accurate spectral interpretation. Because the methylene (-CH2-) group is adjacent to a deuterated methyl group (-CD3, spin I=1 ), the methylene protons are split into a finely resolved septet ( 2nI+1=7 ) with a scalar coupling constant ( 3JHD​ ) of approximately 1.1 Hz[3].

Table 1: Physicochemical and NMR Profile of Ethanol-2,2,2-d3

PropertyValueCausality / Impact on NMR Workflow
Isotopic Purity 99 atom % DEnsures complete silencing of the 1.2 ppm methyl signal[2].
Boiling Point 78 °CAllows for easy sample recovery via mild evaporation.
CD3 Chemical Shift Silent (Deuterated)Unmasks the 1.0–1.5 ppm aliphatic region for solute analysis.
CH2 Chemical Shift ~3.6 ppm (Septet) 3JHD​ coupling (~1.1 Hz) creates a septet; requires active suppression[3].
OH Chemical Shift ~5.3 ppm (Broad Singlet)Highly sensitive to concentration, temperature, and H-bonding.

Core Applications in Drug Development

  • Unmasking the Aliphatic Region: Lipid nanoparticle (LNP) formulations and steroid-based drugs often possess complex, overlapping aliphatic signals. Using CD3CH2OH clears the 1.2 ppm region, allowing for precise integration and structural verification of the active pharmaceutical ingredient (API) without solvent interference.

  • Solvent-Solute Interaction Mapping: Retaining the -CH2OH moiety allows the mapping of hydrogen-bonding networks via Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) cross-peaks.

  • Chiral Derivatization Studies: Partially deuterated ethanols are highly utilized in the synthesis and NMR analysis of chiral esters (e.g., MPA/AMA esters) to determine absolute configurations via 13 C and 1 H NMR shift variations[4].

Experimental Workflows & Decision Logic

SolventWorkflow Start Target Analyte Requires Ethanol as Solvent CheckAliphatic Are crucial solute signals located near 1.2 ppm? Start->CheckAliphatic UseD6 Use Ethanol-d6 (CD3CD2OD) CheckAliphatic->UseD6 No UseD3 Use Ethanol-2,2,2-d3 (CD3CH2OH) CheckAliphatic->UseD3 Yes Suppress Apply WET/Presat to CH2 (3.6 ppm) & OH (5.3 ppm) UseD3->Suppress Analyze Analyze Unmasked Aliphatic Region Suppress->Analyze

Figure 1: Decision matrix for selecting Ethanol-2,2,2-d3 vs. Ethanol-d6 in NMR workflows.

SignalPathway Molecule Ethanol-2,2,2-d3 (CD3-CH2-OH) CD3 CD3 Group (Deuterated) Molecule->CD3 CH2OH CH2-OH Group (Protonated) Molecule->CH2OH NMR_Silent NMR Silent at 1.2 ppm (Unmasks Solute) CD3->NMR_Silent NMR_Active NMR Active (3.6 ppm & 5.3 ppm) CH2OH->NMR_Active H_Bond Probes Solute H-Bonding NMR_Active->H_Bond

Figure 2: Functional partitioning of Ethanol-2,2,2-d3 domains in 1H NMR spectroscopy.

Self-Validating Experimental Protocols

Protocol A: Sample Preparation to Minimize Isotopic Exchange

Deuterated solvents are highly hygroscopic. Water contamination will produce a massive HDO peak that can obscure the 4–5 ppm region (e.g., anomeric protons in carbohydrates or alkene protons).

  • Glassware Desiccation: Dry all NMR tubes and glass pipettes in an oven at 110°C overnight. Cool them strictly within a desiccator.

  • Tube Preconditioning (Critical Step): Rinse the NMR tube with D2​O , followed by a volatile deuterated solvent like Acetone-d6, and dry under high vacuum.

    • Causality: This step actively exchanges labile protium atoms (e.g., on glass silanol groups) with deuterium. Failing to execute this exchange results in a dominant HDO peak at ~4.8 ppm[5].

  • Inert Transfer: Handle Ethanol-2,2,2-d3 in a glovebox or under a dry nitrogen stream. Transfer 600 µL of the solvent to the preconditioned NMR tube containing 2–5 mg of the target analyte.

  • Sealing: Seal the tube with a tight-fitting PTFE cap and wrap with Parafilm to prevent atmospheric moisture ingress during acquisition.

Protocol B: 1 H NMR Acquisition with Selective Solvent Suppression

Because the -CH2- and -OH groups in Ethanol-2,2,2-d3 are fully protonated, their signals represent a concentration of roughly 17 M protons. Without suppression, the receiver gain (RG) of the spectrometer will drop drastically to avoid ADC (Analog-to-Digital Converter) overload, rendering micromolar solute signals undetectable.

  • Tuning and Locking: Tune and match the probe to the sample. Lock the spectrometer onto the deuterium signal of the -CD3 group.

  • Shimming: Perform rigorous 3D gradient shimming. Causality: High magnetic field homogeneity is strictly required for effective, narrow-band solvent suppression.

  • Pulse Sequence Selection: Implement a 1D WET (Water Suppression Enhanced through T1​ effects) pulse sequence.

    • Causality: Unlike continuous-wave presaturation, WET uses shaped pulses and pulsed field gradients (PFGs) to achieve fast, selective suppression without relying on long saturation delays, thereby preserving the integration accuracy of nearby solute signals.

  • Frequency Definition: Define the suppression frequencies: O1​ at ~3.6 ppm (CH2) and O2​ at ~5.3 ppm (OH).

  • Acquisition: Acquire 32–64 transients with a relaxation delay ( D1​ ) of at least 5×T1​ of the longest-relaxing solute proton to ensure quantitative integration.

Trace Impurity Identification

When working with Ethanol-2,2,2-d3, identifying residual solvent impurities is necessary to prevent misassignment of solute peaks.

Table 2: Expected 1 H NMR Chemical Shifts of Common Impurities in CD3CH2OH

Analyte / ImpurityExpected 1 H Shift (ppm)MultiplicityOrigin / Note
Water (HDO) ~4.8Broad SingletAtmospheric moisture / Silanol exchange[5]
Acetone ~2.1SingletGlassware cleaning residue
Chloroform ~7.9SingletCross-contamination from standard NMR prep
TMS (Reference) 0.00SingletInternal chemical shift standard

References

  • Ethanol-2,2,2-d3 D 99atom 1759-87-1 , Sigma-Aldrich. 2

  • N.M.R. spectra of ethanol and partially deuterated ethanols as solutes in a nematic phase , Tandfonline. 3

  • NMR Solvents - Merck Millipore , Merck Millipore. 1

  • Selection Guide on Deuterated Solvents for NMR , Labinsights. 5

  • 13C NMR as a General Tool for the Assignment of Absolute Configuration , Royal Society of Chemistry. 4

Sources

Troubleshooting & Optimization

Navigating the Analysis of Deuterated Ethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of ethanol-2,2,2-d3. This guide offers troubleshooting solutions and frequently asked questions to address specific experimental challenges.

Introduction

Ethanol-2,2,2-d3 (d3-ethanol), a stable isotope-labeled form of ethanol, is a crucial tool in various research applications, including metabolic studies, pharmacokinetic research, and as an internal standard for quantifying ethanol in complex matrices.[1][2] Its analysis via GC-MS, while powerful, presents unique challenges that require careful optimization of instrumental parameters to ensure accurate and reproducible results. This guide provides a comprehensive framework for navigating these challenges, drawing from established methodologies and expert insights.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for separating ethanol-2,2,2-d3 from unla­beled ethanol?

A1: For the analysis of volatile compounds like ethanol and its isotopologues, a column with a stationary phase that provides good retention and resolution is essential.[3] A popular choice is a mid-polarity column, such as one with a (6% cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-624 or equivalent).[4] These columns offer a good balance of selectivity for polar and non-polar compounds. For enhanced retention of highly volatile analytes, a thicker film (e.g., 1.40 µm or greater) is recommended.[5]

Q2: What are the key mass fragments to monitor for ethanol-2,2,2-d3 in Electron Ionization (EI) mode?

A2: In EI-MS, ethanol-2,2,2-d3 will fragment in a predictable manner. While the molecular ion (m/z 49) may be observed, it is often of low abundance. More prominent and analytically useful fragments arise from the loss of specific groups. Key ions to monitor in Selected Ion Monitoring (SIM) mode include:

  • m/z 34: Resulting from the loss of a methyl group (-CH3). This is analogous to the m/z 31 fragment in unlabeled ethanol.[6]

  • m/z 48: Resulting from the loss of a hydrogen atom (-H).

  • m/z 33: Due to the rapid exchange of the hydroxyl deuterium with a hydrogen atom, which can occur in the presence of trace water.[6]

It's crucial to also monitor the characteristic ions of unlabeled ethanol (e.g., m/z 31, 45, and 46) to assess for any potential isotopic overlap or contamination.[6]

Q3: Is derivatization necessary for the GC-MS analysis of ethanol-2,2,2-d3?

A3: Generally, derivatization is not required for the analysis of ethanol and its deuterated analogs by GC-MS, as they are sufficiently volatile.[7][8] However, in complex matrices where peak shape or resolution is a concern, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic performance. Derivatization can also be beneficial for enhancing sensitivity in some cases.[9]

Q4: How can I optimize the headspace sampling parameters for volatile compounds like d3-ethanol?

A4: Headspace sampling is a common and effective technique for analyzing volatile compounds in complex matrices.[10][11] Key parameters to optimize include:

  • Oven Temperature: A higher temperature (e.g., 60-80°C) will increase the vapor pressure of ethanol, leading to higher sensitivity.[11]

  • Equilibration Time: Sufficient time (e.g., 15-20 minutes) must be allowed for the sample to reach equilibrium between the liquid/solid and gas phases.[11]

  • Injection Volume: This should be optimized to provide a sufficient signal without overloading the column.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of ethanol-2,2,2-d3.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the GC System: Contamination in the injector liner, column, or transfer line can lead to peak tailing.[12][13] 2. Improper Column Installation: Incorrect ferrule placement or column depth in the injector or detector can cause peak distortion.[13] 3. Column Overload: Injecting too much sample can lead to peak fronting.1. System Maintenance: Regularly clean or replace the injector liner and trim the analytical column.[12] 2. Reinstall Column: Ensure the column is installed according to the manufacturer's instructions. 3. Reduce Injection Volume: Dilute the sample or decrease the injection volume.
Low Sensitivity / No Peak Detected 1. Leak in the System: Air leaks in the carrier gas line, septum, or fittings can significantly reduce sensitivity.[12][14] 2. Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector voltage can lead to poor signal.[12] 3. Sample Degradation: The sample may have degraded if not stored properly.1. Leak Check: Perform a thorough leak check of the entire GC-MS system.[14] 2. Optimize MS Tune: Ensure the mass spectrometer is properly tuned and that the source parameters are optimized for ethanol analysis.[12] 3. Prepare Fresh Sample: Prepare a fresh sample and standards for analysis.
Inconsistent Retention Times 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rates will cause retention times to shift.[13] 2. Oven Temperature Instability: Poor temperature control in the GC oven will affect retention. 3. Column Bleed: Degradation of the stationary phase can alter retention characteristics.1. Check Gas Supply: Ensure a stable supply of high-purity carrier gas and check for leaks. 2. Verify Oven Performance: Calibrate and verify the GC oven's temperature accuracy and stability. 3. Condition or Replace Column: Condition the column at a high temperature to remove contaminants or replace it if it is old or severely degraded.
Isotopic Overlap / Crosstalk 1. Incomplete Isotopic Labeling: The d3-ethanol standard may contain some unlabeled or partially labeled ethanol. 2. In-source Hydrogen-Deuterium Exchange: Exchange reactions can occur in the ion source, leading to the formation of different isotopologues.[6]1. Verify Standard Purity: Check the certificate of analysis for the isotopic purity of the d3-ethanol standard. 2. Optimize Ion Source Conditions: Experiment with lower ion source temperatures to minimize exchange reactions.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Ethanol-2,2,2-d3 Analysis

This protocol provides a starting point for the analysis of d3-ethanol. Optimization may be required based on the specific instrument and application.

GC Parameters:

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 200°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 2 minutes

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Ethanol-2,2,2-d3: m/z 34, 48

    • Ethanol (unlabeled): m/z 31, 45

  • Dwell Time: 100 ms per ion

Protocol 2: Headspace GC-MS for d3-Ethanol in Biological Matrices

This protocol is suitable for the analysis of d3-ethanol in samples such as blood or plasma.

Headspace Sampler Parameters:

  • Oven Temperature: 60°C[11]

  • Loop Temperature: 70°C

  • Transfer Line Temperature: 80°C

  • Equilibration Time: 15 minutes[11]

  • Pressurization Time: 1 minute

  • Injection Time: 0.5 minutes

GC-MS Parameters:

  • Use the same GC-MS parameters as in Protocol 1.

Visualizations

Diagram 1: GC-MS Workflow for d3-Ethanol Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing Ethanol-d3 Vial Headspace Vial Sample->Vial Standard Internal Standard (e.g., d5-Ethanol) Standard->Vial Injector Injector Vial->Injector Headspace Injection Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: A typical workflow for the analysis of ethanol-2,2,2-d3 using headspace GC-MS.

Diagram 2: Electron Ionization Fragmentation of Ethanol-2,2,2-d3

Fragmentation_Ethanol_d3 cluster_fragments Major Fragments Parent [CH3CD2OH]+• (m/z 49) Frag1 [CD2OH]+ (m/z 34) Parent->Frag1 - •CH3 Frag2 [CH3CD2O]+ (m/z 48) Parent->Frag2 - •H

Caption: Primary fragmentation pathways of ethanol-2,2,2-d3 under electron ionization.

References

  • Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. SciSpace. Available at: [Link]

  • Measurement of Ethanol in Blood Using Headspace GC-MS. Shimadzu. Available at: [Link]

  • Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. PMC. Available at: [Link]

  • Headspace SPME–GC/MS evaluation of ethanol retention in cooked meals containing alcoholic drinks. ResearchGate. Available at: [Link]

  • Ethanol Determination by Headspace GC-MS. TTB. Available at: [Link]

  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I. PMC. Available at: [Link]

  • Isotopic analysis of ethanol: Study on 18O/16O measurement using a high-temperature pyrolysis system coupled to an isotope ratio mass spectrometer. ResearchGate. Available at: [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • Formation of H3O+ in the Ionization and Fragmentation of Ethanol Induced by Electron Beam Irradiation. Hindawi. Available at: [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. Available at: [Link]

  • Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. TTB. Available at: [Link]

  • GC-MS Troubleshooting Guide. Scribd. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Isotopologue. Wikipedia. Available at: [Link]

  • Electron impact ionisation and fragmentation of methanol and ethanol. International Journal of Mass Spectrometry. Available at: [Link]

  • GC/MS profiling of microalgal Ethanol Extracts. ResearchGate. Available at: [Link]

  • Agilent J&W GC Column Selection Guide. ResearchGate. Available at: [Link]

  • Get your GC-MS troubleshooting guide now! Separation Science. Available at: [Link]

  • Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC. Available at: [Link]

  • GC/MS profiling of microalgal Ethanolic and methanolic Extracts? ResearchGate. Available at: [Link]

  • Guide to Choosing a GC Column. Phenomenex. Available at: [Link]

  • Electron Impact Ionisation and Fragmentation of Methanol and Ethanol. ResearchGate. Available at: [Link]

  • δ 18O of ethanol in wine and spirits for authentication purposes. PubMed. Available at: [Link]

  • GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. Available at: [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship. Available at: [Link]

  • Quantification of ethanol in whole blood by extraction using NeedlEx and gas chromatography/mass spectrometry. J-STAGE. Available at: [Link]

  • Electron impact ionisation and fragmentation of methanol and ethanol. Wolverhampton Intellectual Repository and E-Theses. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Real Life GC Column Selection. Element Lab Solutions. Available at: [Link]

  • GC Column Types & Selection Guide. Shimadzu. Available at: [Link]

  • GC-MS Profiling of Ethanol-Extracted Polyherbal Compounds from Medicinal Plant (Citrullus colocynthis, Curcuma longa, and Myristica fragrans): In Silico and Analytical Insights into Diabetic Neuropathy Therapy via Targeting the Aldose Reductase. MDPI. Available at: [Link]

  • Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Metrology and Measurement Systems. Available at: [Link]

  • Optimization of a Deuterium Negative Ion Source for Ion Trapping. Physik-Institut | UZH. Available at: [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure. ResearchGate. Available at: [Link]

  • Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. PMC. Available at: [Link]

  • Optimize Ionization Efficiency During Electron Capture. Patsnap Eureka. Available at: [Link]

  • Optimization of Ionization Efficiency. Wiley Analytical Science. Available at: [Link]

  • Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the. UC Davis. Available at: [Link]

Sources

Technical Support Center: Resolving Overlapping Peaks in Ethanol-2,2,2-d3 NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you rely on precise isotopic labeling to track metabolic pathways and reaction mechanisms. However, analyzing partially deuterated compounds like ethanol-2,2,2-d3 ( CD3​CH2​OH ) often presents unique spectral challenges.

This guide provides field-proven, self-validating methodologies to diagnose and resolve overlapping methylene ( CH2​ ) signals caused by complex heteronuclear scalar coupling and chemical exchange phenomena.

Diagnostic Workflow

NMR_Troubleshooting Start Observe broad/overlapping CH2 peak (~3.6 ppm) CheckOH Is the OH proton undergoing slow exchange? Start->CheckOH FastExchange Force fast exchange (Add D2O or acid trace) CheckOH->FastExchange Yes (Complex multiplet) CheckD Is the 3J_HD septet resolved? CheckOH->CheckD No (Exchanging) FastExchange->CheckD Shim Optimize Z-shimming & apply window functions CheckD->Shim No (Broad hump) Decouple Apply 1H{2H} Decoupling CheckD->Decouple Yes, but still overlapping Success Resolved CH2 Signal (Singlet or Doublet) CheckD->Success Resolved sufficiently Shim->CheckD Re-evaluate Decouple->Success

Diagnostic workflow for resolving overlapping CH2 multiplets in ethanol-2,2,2-d3 NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why does the methylene ( CH2​ ) peak in ethanol-2,2,2-d3 appear as a broad, unresolved hump instead of a clean signal? A1: In standard ethanol, the CH2​ protons couple to the three CH3​ protons, forming a clean quartet ( 3JHH​≈7.0 Hz). However, in ethanol-2,2,2-d3, the methyl protons are replaced by deuterium. Deuterium has a nuclear spin of I=1 . According to the 2nI+1 multiplicity rule, three equivalent deuteriums split the adjacent CH2​ signal into a septet (7 lines) with an intensity ratio of 1:3:6:7:6:3:1.

Because the gyromagnetic ratio of deuterium is much smaller than that of a proton ( γD​/γH​≈0.1535 ), the heteronuclear coupling constant 3JHD​ is proportionally smaller—approximately 1.1 Hz. These closely spaced lines are easily obscured by slight magnetic field inhomogeneities, high sample concentration, or unresolved coupling to the hydroxyl ( OH ) proton, resulting in a broad, overlapping hump[1].

Q2: How can I mathematically or instrumentally eliminate the deuterium coupling? A2: The most robust instrumental approach is to perform a deuterium-decoupled proton NMR experiment ( 1H{2H} )[2]. By applying a continuous decoupling pulse sequence at the deuterium resonance frequency during proton acquisition, the 3JHD​ scalar coupling is eliminated. This collapses the complex septet into a much simpler signal. If hardware limitations prevent 1H{2H} decoupling, mathematical resolution enhancement techniques—such as reverse curve fitting or Lorentz-to-Gauss window functions—can artificially narrow the linewidths during post-processing to reveal the hidden septet[3].

Q3: What role does the solvent play in resolving these peaks? A3: The choice of deuterated solvent dictates the chemical exchange rate of the hydroxyl proton[1]. In ultra-pure, dry solvents (like DMSO−d6​ ), OH exchange is slow, meaning the CH2​ protons will couple to the OH proton ( 3JHH(OH)​≈5 Hz), turning your septet into a highly complex doublet of septets. By modifying the solvent environment—such as adding a trace amount of D2​O or an acidic modifier—you force rapid chemical exchange of the OH proton. This rapid exchange effectively "decouples" the OH proton from the CH2​ group on the NMR timescale, simplifying the multiplet.

Quantitative Data: NMR Parameters for Ethanol vs. Ethanol-2,2,2-d3

The following table summarizes the expected spectral parameters to help you identify the root cause of peak overlap.

ParameterEthanol (Standard)Ethanol-d3 (Slow OH Exchange)Ethanol-d3 (Fast OH Exchange)Ethanol-d3 ( 1H{2H} Decoupled)
Nuclei Observed 1H 1H 1H 1H
CH2​ Multiplicity Quartet (or dq)Doublet of SeptetsSeptetSinglet (or Doublet)
Adjacent Spin State I=1/2 ( CH3​ ) I=1 ( CD3​ ) I=1 ( CD3​ ) I=1 (Decoupled)
J -Coupling (Hz) 3JHH​≈7.0 3JHD​≈1.1 , 3JHH(OH)​≈5.0 3JHD​≈1.1 N/A (Collapsed)
CH2​ Chemical Shift ~3.65 ppm~3.63 ppm (Isotope shift)~3.63 ppm~3.63 ppm

Detailed Experimental Protocols

Protocol 1: Setting up a 1H{2H} Decoupled NMR Experiment

Why we do this: Deuterium decoupling removes the 3JHD​ scalar coupling, collapsing the 7-line septet into a single, highly resolved peak. Because deuterium has a spin of 1 and different relaxation properties, the decoupler must cover a specific frequency bandwidth without interfering with the lock signal[2].

Step-by-Step Methodology:

  • Hardware Verification: Ensure your spectrometer is equipped with a probe capable of pulsing on the 2H channel while observing 1H (e.g., a broadband inverse probe with a dedicated lock/decouple channel).

  • Alternative Locking: Because you will be pulsing on the deuterium frequency, you cannot use the standard deuterium lock on your solvent. You must either run the sample unlocked (relying on the magnet's inherent stability for a short acquisition) or use a fluorinated solvent with a 19F lock.

  • Pulse Sequence Selection: Load a standard 1H 1D sequence with inverse gated decoupling on the 2H channel (e.g., zgig on Bruker systems).

  • Decoupler Calibration: Set the decoupler frequency (O2) to the exact resonance frequency of the CD3​ group. Use a composite pulse sequence like WALTZ-16 to ensure uniform decoupling across the 2H spectral width. Keep decoupler power low to prevent sample heating.

  • Acquisition: Acquire the spectrum with a sufficient relaxation delay (D1 > 5 * T1) to ensure quantitative integration if required.

Validation Check: If the decoupling is successful, the broad septet at ~3.63 ppm will collapse into a sharp singlet (if OH is exchanging) or a clean doublet (if OH is not exchanging). If the peak remains a broad hump, your decoupler power may be too low, or the O2 frequency is off-resonance.

Protocol 2: Chemical Exchange Optimization

Why we do this: If hardware limitations prevent deuterium decoupling, you must simplify the spectrum by removing the 3JHH​ coupling between the OH and CH2​ protons. Rapid proton transfer averages out this scalar coupling to zero on the NMR timescale[1].

Step-by-Step Methodology:

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum of your ethanol-2,2,2-d3 sample. Note the linewidth of the CH2​ peak and the presence of the OH peak (typically between 2.6 and 5.0 ppm, depending on concentration and temperature).

  • Acid/D2O Titration: Remove the NMR tube and add exactly 1-2 drops of D2​O or a trace amount of deuterated trifluoroacetic acid (TFA-d).

  • Equilibration: Invert the tube several times to mix. Allow the sample to equilibrate inside the magnet for 5 minutes to stabilize the temperature.

  • Re-acquisition: Re-shim the Z1 and Z2 gradients (as the solvent composition has slightly changed) and acquire a new 1H spectrum.

Validation Check: The complete disappearance of the distinct OH peak and the collapse of the CH2​ multiplet from a complex "doublet of septets" into a clean, symmetrical septet confirms that the chemical exchange is now fast enough to eliminate the OH−CH2​ scalar coupling.

Sources

Storage conditions to maintain ethanol-2,2,2-d3 stability and purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of Ethanol-2,2,2-d3. Designed for researchers, analytical chemists, and drug development professionals, this guide provides mechanistic troubleshooting, quantitative storage metrics, and self-validating protocols to ensure the isotopic and chemical integrity of your deuterated reagents.

Section 1: Mechanistic Troubleshooting & FAQs

Maintaining the purity of Ethanol-2,2,2-d3 (CD₃CH₂OH) requires mitigating three primary vectors of degradation: moisture ingress, volatilization, and photo-oxidation. Below are the most common issues encountered in the field and the chemical causality behind their solutions.

Q1: Why is my Ethanol-2,2,2-d3 showing a broad water peak in NMR and reduced chemical purity over time? The Causality: Deuterated solvents are highly hygroscopic. While the deuterium atoms on the methyl group (CD₃) are stable and do not readily undergo H/D exchange without extreme catalysis, Ethanol-2,2,2-d3 rapidly absorbs atmospheric moisture[1]. This physical ingress of H₂O dilutes the solvent, reducing its effective chemical purity and introducing a massive proton signal (HDO/H₂O) that can obscure critical analyte peaks in ¹H-NMR spectra[2]. The Solution: All glassware must be baked at 150 °C for a minimum of 24 hours. Standard oven drying at 80 °C is insufficient because it fails to break the hydrogen bonds of water molecules strongly coordinated to surface silanol groups on the glass[3]. Always handle the solvent under a dry argon atmosphere.

Q2: I am observing shifting standard curve concentrations in my quantitative assays. What is causing this? The Causality: Ethanol-2,2,2-d3 is highly volatile, possessing a boiling point of 78 °C and a flash point of 13 °C[4]. Repeatedly opening septa-sealed vials at room temperature causes differential evaporation. Because the solvent escapes faster than the dissolved heavier analytes, the solution artificially concentrates over time, destroying the accuracy of quantitative NMR (qNMR) or LC-MS standard curves. The Solution: Store the solvent at 2–8 °C to significantly lower its vapor pressure. Aliquot bulk solvent into single-use, flame-sealed ampoules or tightly crimped vials to minimize atmospheric exposure events.

Q3: Extraneous background peaks (e.g., phthalates or acetaldehyde-d3) are appearing in my LC-MS/NMR spectra. Is the solvent degrading? The Causality: This is typically a combination of leaching and photo-oxidation. Ethanol is a strong organic solvent that easily extracts plasticizers from standard rubber septa or low-grade plastic pipette tips[5]. Furthermore, exposure to UV light and oxygen can initiate radical-mediated photo-oxidation of the hydroxyl-bearing carbon, slowly converting the solvent into acetaldehyde-d3 or acetic acid-d3. The Solution: Exclusively use PTFE (Teflon)-lined silicone septa and glass gas-tight syringes for transfers. Store all aliquots in amber glass vials to block UV radiation.

Section 2: Quantitative Storage & Stability Metrics

To maintain an isotopic purity of ≥ 99 atom % D, strict adherence to the physicochemical thresholds of Ethanol-2,2,2-d3 is required.

PropertyValue / ThresholdStorage Implication & Causality
Isotopic Purity ≥ 99 atom % DHighly sensitive to moisture dilution; requires inert gas blanketing.
Flash Point 13 °C (55.4 °F)Severe flammability hazard; mandates cool, well-ventilated storage away from oxidizers[4].
Boiling Point 78 °CHigh volatility dictates the use of airtight, PTFE-lined hermetic seals to prevent evaporative loss.
Density 0.835 g/mL at 25 °CServes as the baseline metric for the gravimetric validation of sealed aliquots.
Storage Temp 2 °C to 8 °CRefrigeration minimizes vapor pressure and exponentially slows oxidative degradation kinetics.

Section 3: Visualizing Degradation and Storage Workflows

Degradation Ethanol Ethanol-2,2,2-d3 (CD3CH2OH) Dilution Isotopic Dilution (Broad NMR HDO peak) Ethanol->Dilution Hygroscopic Absorption Oxidation Acetaldehyde-d3 (Chemical Degradation) Ethanol->Oxidation Photo-oxidation Moisture Atmospheric H2O Moisture->Dilution Oxygen O2 / UV Light Oxygen->Oxidation

Caption: Mechanistic degradation pathways of Ethanol-2,2,2-d3 via moisture and oxidation.

StorageWorkflow Start Receive Ethanol-2,2,2-d3 Ampoule Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Prevent Moisture Aliquoting Aliquot into Flame-Dried Amber Vials Glovebox->Aliquoting Maintain Purity Sealing Seal with PTFE-Lined Septa Caps Aliquoting->Sealing Prevent Evaporation Storage Store at 2-8°C (Dark & Dry) Sealing->Storage Long-term Stability

Caption: Workflow for anhydrous aliquoting and storage of Ethanol-2,2,2-d3.

Section 4: Self-Validating Experimental Protocol

To guarantee that your storage conditions are actively preserving the reagent, use this self-validating anhydrous aliquoting protocol.

Protocol: Anhydrous Aliquoting and Gravimetric Integrity Validation

  • Step 1: Glassware Dehydration. Bake 2 mL amber glass vials at 150 °C for a minimum of 24 hours. Transfer them directly into a desiccator to cool.

    • Causality: Standard 80 °C oven drying leaves silanol-bound water intact. 150 °C provides the activation energy required to break these bonds, ensuring a truly anhydrous surface[3].

  • Step 2: Inert Transfer. Move the baked vials, PTFE-lined caps, and the sealed Ethanol-2,2,2-d3 ampoule into a glovebox purged with argon (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Argon is denser than nitrogen and provides a superior, heavier blanket against atmospheric moisture and oxygen during the physical transfer process.

  • Step 3: Aliquoting. Dispense the solvent using a gas-tight glass syringe. Do not use plastic pipette tips.

    • Causality: Ethanol acts as an extraction solvent. Avoiding plastics entirely prevents the leaching of phthalates and slip agents that cause ghost peaks in LC-MS.

  • Step 4: Hermetic Sealing. Cap immediately with PTFE-lined silicone septa and crimp tightly.

  • Step 5: Self-Validation (Gravimetric Tracking). Weigh each sealed vial on an analytical balance (accurate to 0.1 mg) and record the initial mass ( M0​ ) in permanent ink on the vial label. Store at 2–8 °C.

    • The Validation Loop: Before using an aliquot weeks or months later, allow it to reach room temperature (to prevent condensation) and re-weigh it ( M1​ ). Calculate the mass difference. A mass loss of >0.05% definitively proves seal failure and vapor escape. Because vapor escape correlates directly with atmospheric moisture ingress, any vial failing this gravimetric check is instantly flagged as compromised before it can ruin a downstream experiment.

References

  • Ethanol-2,2,2-d3 D 99atom 1759-87-1 - Sigma-Aldrich. sigmaaldrich.com. 4

  • NMR Sample Preparation: The Complete Guide - Organomation. organomation.com. 1

  • Use and Handling of NMR Solvents - Sigma-Aldrich. sigmaaldrich.com. 3

  • Proper Disposal of Ethanol-d: A Guide for Laboratory Professionals - Benchchem. benchchem.com. 5

  • Vibrational Solvatochromism Study of the C–H···O Improper Hydrogen Bond | The Journal of Physical Chemistry B. acs.org.2

Sources

Technical Support Center: Troubleshooting Moisture Contamination in Ethanol-2,2,2-d3

Author: BenchChem Technical Support Team. Date: March 2026

Overview Ethanol-2,2,2-d3 ( CD3​CH2​OH ) is a critical partially deuterated solvent utilized in NMR spectroscopy, kinetic isotope effect (KIE) studies, and organometallic synthesis. Because lower alcohols are highly hygroscopic, atmospheric exposure rapidly introduces bulk water ( H2​O ) into the solvent. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded protocols to help you diagnose, quantify, and eliminate moisture contamination without compromising your solvent's isotopic purity.

Section 1: Diagnostic Workflows & Quantification

Q: How does moisture contamination manifest in my experiments, and how do I detect it? A: In 1H -NMR, bulk water appears as a broad, concentration-dependent singlet around δ 4.8 ppm, which can easily obscure critical analyte signals in the downfield region. In anhydrous synthesis, trace water rapidly quenches sensitive intermediates (e.g., Grignard reagents or catalysts). To diagnose the extent of contamination without wasting precious deuterated solvent, follow the decision matrix below.

MoistureDiagnostics Start Ethanol-2,2,2-d3 Sample Vis Visual Inspection Start->Vis Gross Cloudy / Biphasic (Gross H2O > 1%) Vis->Gross Fail Clear Clear Solution Vis->Clear Pass Action Activate 3Å Molecular Sieves & Dry for 72h Gross->Action Vol Sample Volume? Clear->Vol NMR 1H-NMR Analysis (Water peak ~4.8 ppm) Vol->NMR < 0.5 mL KF Coulometric KF Titration (Direct Injection) Vol->KF > 0.5 mL Wet Moisture > 50 ppm NMR->Wet Dry Moisture < 50 ppm NMR->Dry KF->Wet KF->Dry Wet->Action

Caption: Diagnostic decision tree for detecting moisture in Ethanol-2,2,2-d3.

Q: Why should I use Coulometric Karl Fischer (KF) titration instead of Volumetric KF? A: Coulometric KF titration is the authoritative standard for trace moisture quantification (1 ppm to 5%)[1]. Volumetric KF requires the physical addition of a standardized iodine titrant, which demands larger sample volumes (5–10 mL) to achieve accuracy[2]. This is cost-prohibitive for deuterated solvents. In contrast, Coulometric KF generates iodine in situ at the anode, allowing for absolute quantification using as little as 0.1 to 0.5 mL of sample[3].

Table 1: Quantitative Comparison of Moisture Detection Methods

Detection MethodOptimal RangeSample VolumeProsCons
Coulometric KF Titration 1 ppm – 5%0.1 – 1.0 mLAbsolute quantification; highly sensitive for trace moisture[1].Requires dedicated cell; sample is consumed[3].
Volumetric KF Titration 0.1% – 100%5.0 – 10.0 mLIdeal for grossly wet samples; handles high water loads.Consumes prohibitive volumes of expensive solvent[2].
1 H-NMR (Water Integration) > 100 ppm~0.5 mLNon-destructive; identifies cross-contamination.Semi-quantitative; water peak shifts ( δ 4.8) with concentration.
Section 2: Remediation & Drying Protocols

Q: What is the most effective method to dry Ethanol-2,2,2-d3? A: Activated 3Å molecular sieves are the gold standard for drying lower alcohols[4]. The causality lies in kinetic diameters: the 3Å (0.3 nm) micropores are perfectly sized to trap water molecules (~2.8 Å) while strictly excluding ethanol molecules (~4.3 Å). Using 4Å sieves is a common, critical error; their larger pores co-adsorb ethanol, leading to solvent loss and reduced drying efficiency. Static drying over 10-20% m/v 3Å sieves for 72 hours reliably reduces water content to the sub-10 ppm range[4].

DryingWorkflow Sieves 3Å Molecular Sieves Bake Bake at 200°C (Vacuum Oven) Sieves->Bake Cool Cool in Desiccator (Argon Atmos) Bake->Cool Add Add 10-20% m/v to Ethanol-d3 Cool->Add Wait Static Drying (72 Hours) Add->Wait Done Anhydrous Ethanol-2,2,2-d3 Wait->Done

Caption: Step-by-step workflow for drying Ethanol-2,2,2-d3 using 3Å molecular sieves.

Q: My 3Å molecular sieves aren't drying the solvent. What went wrong? A: The sieves were likely improperly activated or thermally degraded. 3Å sieves are potassium-doped zeolites. If baked above 250°C for prolonged periods, the potassium ions migrate, causing irreversible pore collapse and a complete loss of adsorption capacity. Conversely, if baked below 175°C, strongly bound atmospheric water is not desorbed.

Standard Operating Procedure: Sieve Activation and Solvent Drying

This protocol is a self-validating system designed to ensure absolute solvent anhydricity.

  • Thermal Activation : Place 3Å molecular sieves in a vacuum oven. Heat to 200°C under dynamic vacuum (< 1 mbar) for 12–24 hours.

    • Mechanistic Note: 200°C provides sufficient thermal energy to break the hydrogen bonds of adsorbed water without inducing the potassium-driven pore collapse seen at higher temperatures.

  • Inert Cooling : Backfill the oven with ultra-high purity (UHP) Argon. Transfer the hot sieves immediately to a vacuum desiccator to cool.

    • Self-Validation Test: To verify activation, place 3-4 cooled sieves in the palm of a gloved hand and add one drop of water. Properly activated sieves will undergo a highly exothermic adsorption reaction, becoming noticeably hot through the glove. If they remain cool, the activation failed.

  • Solvent Dosing : Inside a glovebox or under strict Argon counter-flow, add the activated sieves to the Ethanol-2,2,2-d3 at a loading of 10% to 20% mass/volume (m/v)[4].

  • Static Drying : Seal the vessel (preferably a Schlenk flask or PTFE-septum bottle) and allow it to sit undisturbed for a minimum of 72 hours.

    • Mechanistic Note: Water adsorption into the zeolite micropores is a diffusion-limited kinetic process; 72 hours ensures thermodynamic equilibrium is reached, dropping moisture to single-digit ppm levels[4].

Section 3: Storage and Handling FAQs

Q: Can I store Ethanol-2,2,2-d3 over molecular sieves indefinitely? A: Yes, but with caveats. While storing the solvent over 3Å sieves maintains anhydricity[4], physical agitation over time can cause the sieves to grind against each other, generating fine zeolite dust. If the solvent must be used for optical spectroscopy or sensitive HPLC, you will need to filter it through a 0.2 μ m PTFE syringe filter prior to use.

Q: Does the hydroxyl proton in CD3​CH2​OH exchange with the sieves? A: 3Å molecular sieves are aluminosilicates and possess surface hydroxyl groups. While trace H/D exchange is a major concern for fully deuterated alcohols (e.g., CD3​CD2​OD ), Ethanol-2,2,2-d3 already possesses a protic ( 1H ) hydroxyl group. Therefore, isotopic dilution at the hydroxyl position is not a concern, making sieve drying exceptionally well-suited for this specific isotopologue without risking the loss of the CD3​ deuterium labels.

Sources

Technical Support Center: Improving Isotopic Enrichment Yield with Ethanol-2,2,2-d3 Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for deuterated precursor applications. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals utilizing Ethanol-2,2,2-d3 (CD₃CH₂OH) . Because the carbon-deuterium (C-D) bond exhibits a distinct kinetic isotope effect (KIE), handling these precursors requires precise control over reaction environments to prevent isotopic washout and ensure maximum enrichment in your final active pharmaceutical ingredient (API) or metabolic tracer.

Frequently Asked Questions (FAQs): Scrambling & Washout

Q1: Why is my final isotopic enrichment lower than the 99 atom % D specified for my starting Ethanol-2,2,2-d3? A1: The loss of deuterium (H/D washout) or the rearrangement of isotopes (isotopic scrambling) typically occurs during downstream synthesis or purification steps, not usually within the intact ethanol-2,2,2-d3 molecule itself. When the -CD₃ group is incorporated into a target molecule, it may become susceptible to exchange if it is positioned adjacent to an electron-withdrawing group (e.g., forming acidic alpha-protons). Exposure to protic solvents (like water or non-deuterated methanol) under strongly acidic or basic conditions drives an equilibrium that replaces deuterium with hydrogen[1].

Q2: How does the kinetic isotope effect (KIE) influence my chromatographic purification? A2: The C-D bond is slightly shorter and stronger than a C-H bond, which subtly alters the molecule's polarizability and lipophilicity. During high-performance liquid chromatography (HPLC) or silica gel purification, this can lead to minor differences in retention times between deuterated and non-deuterated isotopologues. If fractions are cut too narrowly, you may inadvertently fractionate your isotopologues, artificially altering the isotopic enrichment yield of your collected product[1].

Q3: What is the most definitive way to measure the isotopic purity of my intermediate? A3: A dual-method approach using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. HR-MS determines the overall isotopic enrichment by analyzing the relative abundance of H/D isotopologue molecular ions, while ¹H and ²H NMR confirm the exact structural positions of the deuterium labels, ensuring no scrambling has occurred[2].

Troubleshooting Guide: Preserving Isotopic Yield

To systematically diagnose and resolve low isotopic enrichment yields, follow the logical workflow outlined below.

Troubleshooting Start Low Isotopic Enrichment Yield Check Analyze via HR-MS & NMR Start->Check Scrambling Mixed Isotopologues (Isotopic Scrambling) Check->Scrambling Position shifted Washout Loss of Deuterium (H/D Exchange) Check->Washout Mass decreased Sol1 Optimize pH & Temperature Scrambling->Sol1 Sol2 Switch to Aprotic Solvents Washout->Sol2

Logical troubleshooting tree for diagnosing and resolving low isotopic enrichment yields.

Quantitative Data: Reaction Conditions vs. Isotopic Yield

The table below summarizes how specific environmental factors influence deuterium retention during the handling and reaction of CD₃CH₂OH-derived intermediates.

Reaction Condition / VariableEffect on Isotopic YieldMechanistic CausalityCorrective Action
Aqueous Basic Workup (pH > 10) Severe Washout (up to 40% loss)Base-catalyzed enolization facilitates rapid H/D exchange with protic solvents[1].Neutralize carefully; use aprotic extraction solvents (e.g., EtOAc, DCM).
Prolonged Heating (>80°C) Moderate ScramblingThermal stress promotes reversible elimination/addition reactions, scrambling D-atoms.Run reactions at the lowest viable temperature; monitor via TLC/LC-MS.
Protic Mobile Phases (MeOH/H₂O) Mild Washout (<5% loss)Labile deuterium atoms exchange with the mobile phase during prolonged column residency[1].Switch to aprotic mobile phases (e.g., Acetonitrile/Hexane) if the D-atom is labile.

Self-Validating Experimental Protocol: Synthesis of Iodoethane-2,2,2-d3

Ethanol-2,2,2-d3 is rarely used as a direct alkylating agent due to the poor leaving-group ability of the hydroxyl group. It is typically converted into Iodoethane-2,2,2-d3 (CD₃CH₂I) . The following protocol utilizes an in situ generation of phosphorus triiodide (PI₃) to maximize isotopic retention[3].

Causality & Design Principles

Using pre-formed PI₃ is often impractical due to its instability. Generating PI₃ in situ via red phosphorus and elemental iodine allows for a controlled, mild nucleophilic substitution (Sₙ2). This avoids the use of harsh protic acids (like HI), which can promote unwanted side reactions or isotopic dilution if the acid is not fully deuterated[3].

Workflow A Ethanol-2,2,2-d3 (99 atom % D) C SN2 Substitution (Nucleophilic Attack) A->C B Red Phosphorus + I2 (in situ PI3) B->C D Iodoethane-2,2,2-d3 (Electrophile) C->D Distillation E Alkylation of API (Target Synthesis) D->E Base / Solvent F Isotopic Washout Risk (Requires Aprotic Conditions) E->F

Workflow of Ethanol-2,2,2-d3 conversion to an alkylating agent, highlighting washout risks.

Step-by-Step Methodology

1. Apparatus Setup & Reagent Preparation

  • Action: In a rigorously dried 250 mL round-bottom flask, combine 2.5 g of red phosphorus and 25 cm³ of Ethanol-2,2,2-d3[3]. Fit the flask with a reflux condenser.

  • Causality: Moisture must be excluded. Any ambient H₂O introduced here can react with PI₃ to form phosphorous acid and HI, introducing a source of non-deuterated protons that could compromise the isotopic purity of sensitive downstream intermediates.

2. Controlled Iodine Addition

  • Action: Weigh out 25 g of finely powdered iodine. Add the iodine down the condenser in small portions (approx. 3-4 g at a time), waiting exactly two minutes between additions[3]. Use a water bath for occasional cooling if the mixture boils vigorously.

  • Causality: The reaction between red phosphorus and iodine is highly exothermic. Adding iodine too rapidly causes localized superheating, which volatilizes the valuable CD₃CH₂OH precursor out of the reaction zone, drastically reducing your yield[3].

3. Reflux and Sₙ2 Substitution

  • Action: Once all iodine is added, heat the mixture to a gentle reflux for 1-2 hours.

  • Causality: The hydroxyl group of the deuterated ethanol reacts with PI₃ to form a good leaving group, followed by an Sₙ2 attack by the iodide ion to yield Iodoethane-2,2,2-d3 and phosphorous acid (H₃PO₃)[3].

4. Isolation via Distillation

  • Action: Assemble a distillation apparatus and carefully distill the liquid, collecting the fraction boiling at ~70-73 °C[3].

  • Validation Checkpoint: Do not proceed to alkylation without validation. Take a 10 µL aliquot of the distillate and dissolve in CDCl₃. Run a ¹H-NMR.

    • Self-Validation Logic: You should observe a distinct quartet around 3.15 ppm (the -CH₂- group coupling with the invisible -CD₃ group). If you see a triplet around 1.8 ppm, your -CD₃ group has undergone severe H/D washout, and the batch is compromised.

Analytical Evaluation of Isotopic Enrichment

To ensure the integrity of your deuterated compounds, cross-reference your analytical data against the expected parameters in the table below.

Analytical TechniquePrimary PurposeExpected Data for CD₃CH₂-RCausality of Deviations
High-Resolution Mass Spectrometry (HR-MS) Determine overall isotopic enrichment (% D).Base peak at[M+3] relative to the non-deuterated analog[2].Presence of [M+2] or [M+1] peaks indicates H/D washout during synthesis or purification[1].
¹H-NMR Spectroscopy Confirm absence of protons at the labeled site.Absence of the methyl signal (typically ~0.8 - 1.2 ppm depending on the adjacent group)[2].Reappearance of signals in this region confirms isotopic scrambling or proton contamination.
²H-NMR Spectroscopy Confirm structural position of deuterium.A strong signal corresponding to the -CD₃ position (run in a protonated solvent like CHCl₃).Multiple unexpected signals indicate isotopic scrambling across the molecule.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL:[Link]

Sources

Technical Support Center: Minimizing Kinetic Isotope Effect Artifacts with Ethanol-2,2,2-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using ethanol-2,2,2-d3 (also known as ethanol-d3 or CD3CH2OH) to minimize kinetic isotope effect (KIE) artifacts in your experiments. Our goal is to equip you with the expertise to anticipate, identify, and resolve these issues, ensuring the integrity and accuracy of your data.

Understanding the Core Challenge: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes.[1][2] This is particularly pronounced when a hydrogen (H) atom is replaced by a deuterium (D) atom due to the significant mass difference. This rate change can provide valuable insights into reaction mechanisms but can also introduce artifacts if not properly controlled, especially in quantitative analyses like mass spectrometry and in mechanistic studies.[3][4] Ethanol-2,2,2-d3 is a common deuterated solvent and reagent used to probe or mitigate these effects.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using ethanol-2,2,2-d3 in my experiments?

A1: Ethanol-2,2,2-d3 is primarily used for two main purposes:

  • As a Non-Interfering Solvent: In proton NMR (¹H NMR), using a deuterated solvent is crucial to avoid a large solvent signal that would otherwise obscure the signals from your analyte.[6][7] While the ethyl group's CH2 and OH protons will still be visible, the deuterated methyl group eliminates a significant interfering signal.

  • To Probe Reaction Mechanisms: By strategically replacing hydrogens with deuteriums, you can determine if a specific C-H bond is broken in the rate-determining step of a reaction. A significant change in the reaction rate upon this substitution (a primary KIE) provides strong evidence for this.[3]

Q2: I'm observing a shift in the retention time of my analyte when using a mobile phase containing ethanol-2,2,2-d3 compared to standard ethanol in my LC-MS experiments. Why is this happening?

A2: This is a known phenomenon often referred to as a "chromatographic shift" or "isotopic shift".[8][9] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts. This can lead to altered interactions with the stationary phase of your chromatography column, resulting in a small but measurable change in retention time.

Q3: Can the isotopic purity of my ethanol-2,2,2-d3 affect my results?

A3: Absolutely. The isotopic purity of your deuterated solvent is critical.[8] Low isotopic purity means there's a higher-than-specified amount of partially deuterated or non-deuterated ethanol present. This can lead to an overestimation of the non-deuterated analyte in your sample or interfere with mechanistic studies by introducing a competing, faster reaction pathway. Always check the certificate of analysis for the stated isotopic purity.

Q4: I'm seeing unexpected M+1, M+2, etc., peaks in my mass spectrum. Could this be related to my use of ethanol-2,2,2-d3?

A4: While natural isotopic abundance will contribute to these peaks, using ethanol-2,2,2-d3 can introduce additional complexities. One possibility is in-source hydrogen-deuterium (H/D) exchange, where protons on your analyte are replaced by deuterons from the solvent within the ion source of the mass spectrometer.[9] This is more likely to occur with labile protons, such as those on hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups.

Troubleshooting Guide: Navigating Experimental Artifacts

This section provides a structured approach to identifying and resolving common issues when working with ethanol-2,2,2-d3.

Issue 1: Inconsistent or Unexpected Kinetic Isotope Effect (KIE) Values

You're performing a reaction to measure the KIE using ethanol-2,2,2-d3 as a reagent or solvent, but your results are either not reproducible or don't align with theoretical expectations.

Root Cause Analysis and Solutions:

  • Hydrogen-Deuterium Exchange: Labile protons on your reactant or in residual water can exchange with the deuterium from ethanol-2,2,2-d3, leading to a scrambling of the isotopic label and an underestimation of the true KIE.[10][11]

    • Preventative Protocol:

      • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all other reagents are anhydrous.

      • Inert Atmosphere: Handle ethanol-2,2,2-d3 and set up your reactions under an inert atmosphere to minimize exposure to atmospheric moisture.[6]

      • Azeotropic Distillation: If your starting material is suspected to contain water, consider removing it via azeotropic distillation with a suitable solvent (e.g., toluene) before introducing the deuterated ethanol.

  • Incomplete Deuteration of Ethanol-2,2,2-d3: As mentioned in the FAQs, low isotopic purity will introduce protic ethanol into your reaction, leading to a parallel, faster reaction that masks the true KIE.

    • Verification Protocol:

      • NMR Analysis: Confirm the isotopic purity of your ethanol-2,2,2-d3 by acquiring a ¹H NMR spectrum. The absence or significant reduction of the methyl proton signal relative to the methylene and hydroxyl signals will confirm high deuteration.

      • High-Resolution Mass Spectrometry (HRMS): Infuse a diluted solution of the ethanol-2,2,2-d3 directly into an HRMS to determine the relative intensities of the isotopic peaks.[8]

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Inconsistent temperature control between experiments with deuterated and non-deuterated ethanol will lead to erroneous KIE calculations.

    • Solution: Use a precisely controlled heating/cooling system (e.g., a temperature-controlled reaction block or oil bath with a digital thermometer) for all experiments.

Issue 2: Poor Signal Intensity or "No Peaks" in Mass Spectrometry

You are using an LC-MS system with a mobile phase containing ethanol-2,2,2-d3 and are experiencing a significant drop in signal intensity or a complete loss of your analyte peak.

Troubleshooting Workflow:

start Poor/No Signal in MS check_system Verify System Performance (Tune, Calibrate, Check for Leaks) start->check_system system_ok System OK? check_system->system_ok check_sample Analyze a Known Standard in a Standard Mobile Phase sample_ok Standard Analyzes Correctly? check_sample->sample_ok system_ok->check_sample Yes system_issue Address System Malfunction (e.g., Fix Leaks, Recalibrate) system_ok->system_issue No investigate_source Investigate In-Source Issues (H/D Exchange, Ion Suppression) sample_ok->investigate_source Yes sample_prep_issue Review Sample Preparation (Concentration, Degradation) sample_ok->sample_prep_issue No investigate_chromatography Investigate Chromatographic Effects (Peak Broadening, Retention Time Shift) investigate_source->investigate_chromatography optimize_source Optimize Source Conditions (Temperature, Voltages) investigate_source->optimize_source adjust_gradient Adjust Chromatographic Gradient or Mobile Phase Composition investigate_chromatography->adjust_gradient end Signal Restored optimize_source->end adjust_gradient->end

Caption: Troubleshooting workflow for poor MS signal with ethanol-d3.

Detailed Steps:

  • System Health Check: Before attributing the problem to the deuterated solvent, ensure the mass spectrometer is performing optimally. Run a system tune and calibration.[12] Check for leaks, especially around gas lines and fittings, as this can lead to a loss of sensitivity.[13]

  • Isolate the Variable: Prepare a known concentration of your analyte in a standard, non-deuterated mobile phase and analyze it. If the signal is still poor, the issue lies with your sample preparation or the instrument itself, not the deuterated ethanol.[13]

  • Investigate Ion Suppression: Ethanol-2,2,2-d3, like its protic counterpart, can contribute to ion suppression, where other components in the electrospray droplet compete with your analyte for ionization. This effect might be slightly different for the deuterated version.

    • Solution: Dilute your sample to see if the signal improves. A highly concentrated sample is more likely to cause ion suppression.[12]

  • Optimize MS Source Conditions: High source temperatures can sometimes promote unwanted in-source reactions or degradation.[8]

    • Solution: Methodically reduce the ion source temperature to the minimum required for efficient ionization and desolvation.

Issue 3: Unexpected Peaks or Altered Splitting Patterns in NMR Spectroscopy

Your ¹H NMR spectrum in ethanol-2,2,2-d3 shows unexpected peaks or changes in the splitting patterns of your analyte's signals.

Common Causes and Solutions:

  • Residual Solvent Peaks: Commercially available ethanol-2,2,2-d3 is never 100% isotopically pure. You will always see residual peaks from the non-deuterated and partially deuterated solvent.

    • Reference Table:

Compound¹H Chemical Shift (ppm)Multiplicity
CD₃CH ₂OH~3.6Quartet
CD₃CH₂OH Variable (~1-5)Singlet/Triplet
C HD₂CH₂OH~1.1Triplet
  • H/D Exchange with Labile Protons: If your analyte has labile protons (e.g., -OH, -NH2), they can exchange with the hydroxyl proton of the ethanol-2,2,2-d3. This can lead to the disappearance or broadening of the analyte's labile proton signal.[14]

    • Diagnostic Test: To confirm if a peak corresponds to a labile proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the labile proton will disappear.[14]

  • Changes in Hydrogen Bonding: The hydrogen bonding network in ethanol-2,2,2-d3 is slightly different from that in regular ethanol. This can cause subtle changes in the chemical shifts of your analyte's protons, especially those involved in hydrogen bonding.

Visualization of H/D Exchange in NMR:

cluster_0 Initial State in Ethanol-d3 cluster_1 After H/D Exchange with D2O Analyte_OH R-O-H Analyte D2O Add D2O Solvent_OH CD3CH2-O-H Solvent Analyte_OD R-O-D Analyte (Signal Disappears) Solvent_OD CD3CH2-O-D Solvent D2O->Analyte_OD Exchange

Caption: H/D exchange of a labile proton in NMR upon D2O addition.

References

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • American Chemical Society. (2013, March 19). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. ACS Symposium Series. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Saur, W. K., Peterson, D. T., Halevi, E. A., & Lerman, H. L. (1968). Deuterium isotope effects in the fermentation of hexoses to ethanol by Saccharomyces cerevisiae. II. A steady-state kinetic analysis of the isotopic composition of the methyl group of ethanol in an isotopic mirror fermentation experiment. Biochemistry, 7(10), 3537-3546.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • American Chemical Society. (2020, November 23). Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen Deuterium Exchange and other Mass Spectrometry-based Approaches for Epitope Mapping. Retrieved from [Link]

  • Damgaard, S. E. (1981). Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. Biochemistry, 20(20), 5662-5669.
  • American Chemical Society. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2024, February 29). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Retrieved from [Link]

  • ResearchGate. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions. Retrieved from [Link]

  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • SpringerLink. (2016, October 1). Metabolism and pharmacokinetic optimization strategies in drug discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, June 15). Minimising the potential for metabolic activation in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Approaches for minimizing metabolic activation of new drug candidates in drug discovery. Handbook of Experimental Pharmacology, (196), 511-544.
  • ResearchGate. (n.d.). Minimising the potential for metabolic activation in drug discovery. Retrieved from [Link]

  • Saur, W. K., Peterson, D. T., & Halevi, E. A. (1968). Deuterium isotope effects in the fermentation of hexoses to ethanol by Saccharomyces cerevisiae. II. A steady-state kinetic analysis of the isotopic composition of the methyl group of ethanol in an isotopic mirror fermentation experiment. Biochemistry, 7(10), 3537-3546.
  • National Center for Biotechnology Information. (n.d.). Isotope effect in peroxidation of deuterium-labelled ethanol by liver catalase. Retrieved from [Link]

  • American Chemical Society. (2021, December 15). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Earth and Space Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, November 7). Measurement of ethanol concentration using solvent extraction and dichromate oxidation and its application to bioethanol production process. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). 3. 6 Selecting Ethanol as an Ideal Organic Solvent Probe in Radiation Chemistry r-radiolysis of Acetone-ethanol System and. Retrieved from [Link]

Sources

Validation & Comparative

Ethanol-2,2,2-d3 vs ethanol-d6 in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Solvent Selection: A Comparative Guide to Ethanol-2,2,2-d3 vs. Ethanol-d6

As a Senior Application Scientist, selecting the appropriate isotopically labeled solvent is the foundational step for accurate structural elucidation and mechanistic investigation in Nuclear Magnetic Resonance (NMR) spectroscopy. While fully deuterated solvents are the industry standard for routine background suppression, partially deuterated analogs offer targeted spectral windows. This guide objectively compares the physicochemical properties, NMR characteristics, and experimental applications of Ethanol-d6 (CD3CD2OD) and Ethanol-2,2,2-d3 (CD3CH2OH) to assist researchers in optimizing their analytical workflows.

Physicochemical & NMR Properties Comparison

The extent of deuterium substitution fundamentally alters the solvent's mass, density, and residual proton signals. Table 1 summarizes these critical parameters, highlighting the distinct spectral footprints of each solvent.

Table 1: Comparative Properties of Deuterated Ethanols

PropertyEthanol-d6 (CD3CD2OD)Ethanol-2,2,2-d3 (CD3CH2OH)
Isotopic Purity ≥99.5 atom % D 99 atom % D 1
Mass Shift M+6 M+3 1
Density (25 °C) 0.892 g/mL 0.835 g/mL 1
Residual 1 H NMR Signals ~1.11 ppm (m, CHD2), ~3.56 ppm (m, CHD), ~5.19 ppm (s, HDO/OH) 2~3.56 ppm (m, CH2), ~5.19 ppm (s, OH) 1

Causality of NMR Signals : In Ethanol-d6, the residual signals arise strictly from incomplete deuteration (e.g., CHD2CD2OD). The multiplicity of these peaks (such as the quintet at 1.11 ppm) is caused by the scalar coupling of the residual proton to the adjacent spin-1 deuterium nuclei 2. In contrast, Ethanol-2,2,2-d3 retains its full methylene (CH2) and hydroxyl (OH) protons, while the methyl group is rendered invisible to 1 H-NMR, eliminating the massive triplet typically seen at ~1.1 ppm 1.

Mechanistic Causality & Application Scenarios

Ethanol-d6: The Standard for Full Background Suppression

Ethanol-d6 is engineered for routine 1 H-NMR where the solute's signals must be observed without interference from the solvent.

  • Causality : Deuterium has a nuclear spin of 1 and a significantly different gyromagnetic ratio than protium (spin 1/2). Consequently, it resonates at a completely different radiofrequency, clearing the 1 H spectral window.

  • Self-Validating System : The known residual peak of Ethanol-d6 at 1.11 ppm serves as an internal chemical shift reference, eliminating the absolute need for tetramethylsilane (TMS) and validating the calibration of the spectrometer [[3]]().

Ethanol-2,2,2-d3: The Mechanistic Probe

Ethanol-2,2,2-d3 is utilized when the researcher specifically needs to observe the solvent's interaction with the solute, or when studying kinetic isotope effects (KIE).

  • Causality : By selectively deuterating only the methyl group, the CH2 and OH signals remain active. This is critical for Hydrogen-Deuterium Exchange (HDX) studies or when a solute's critical resonance overlaps exactly with the methyl triplet of standard ethanol.

  • Self-Validating System : Before adding the solute, acquiring a baseline spectrum of the neat Ethanol-2,2,2-d3 confirms the absence of the CH3 signal and the presence of the CH2 multiplet, validating the isotopic integrity of the solvent batch prior to any experimental data collection 1.

DecisionMatrix Start Determine NMR Experimental Goal Routine Routine Structure Elucidation (Full Background Suppression) Start->Routine Mechanism Mechanistic/Kinetic Studies (Targeted Isotope Tracing) Start->Mechanism EthanolD6 Ethanol-d6 (CD3CD2OD) Routine->EthanolD6 EthanolD3 Ethanol-2,2,2-d3 (CD3CH2OH) Mechanism->EthanolD3

Decision matrix for selecting the appropriate deuterated ethanol solvent based on experimental goals.

Experimental Protocols

Protocol A: Routine 1 H-NMR using Ethanol-d6

This protocol leverages the residual solvent peaks for self-referencing, ensuring high-fidelity structural data without the addition of external calibrants.

  • Sample Preparation : Thoroughly dry the analyte under high vacuum to remove residual protonated solvents (e.g., H2O, standard ethanol) which can obscure the spectrum and artificially inflate the HDO peak at ~5.19 ppm 3.

  • Dissolution : Dissolve 5–20 mg of the analyte in 0.6 mL of anhydrous Ethanol-d6 (≥99.5 atom % D) . Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition : Insert the sample into the spectrometer. Lock the field onto the deuterium frequency of the CD3CD2OD solvent to stabilize the magnetic field over time.

  • Shimming & Referencing : Shim the magnetic field using the deuterium lock signal. Acquire the 1 H spectrum and calibrate the chemical shift scale by setting the residual CHD2 multiplet to exactly 1.11 ppm 2. Self-Validation: The presence of the 1.11 ppm quintet confirms accurate referencing.

Protocol B: Probing Hydrogen-Deuterium Exchange (HDX) with Ethanol-2,2,2-d3

This workflow isolates the CH2 and OH environments to monitor exchange kinetics without methyl interference.

  • Baseline Validation : Transfer 0.6 mL of neat Ethanol-2,2,2-d3 into an NMR tube. Acquire a baseline 1 H spectrum. Validation checkpoint: Ensure the spectrum shows only the CH2 multiplet (~3.56 ppm) and the OH broad singlet (~5.19 ppm), with a completely flat baseline at ~1.1 ppm 1.

  • Solute Integration : Add the target compound (e.g., a catalyst or small molecule capable of HDX) to the solvent.

  • Kinetic Monitoring : Acquire sequential 1 H spectra over a defined time course. Monitor the attenuation of the solute's exchangeable proton signals and the corresponding shift/broadening of the solvent's OH peak.

  • Causality of Integration : The isolated CH2 peak serves as a highly reliable internal integration standard, as the carbon-bound protons do not participate in the rapid exchange process.

SignalLogic cluster_D6 Ethanol-d6 (CD3CD2OD) cluster_D3 Ethanol-2,2,2-d3 (CD3CH2OH) D6_Struct Fully Deuterated D6_NMR No Major 1H Signals (Residuals only) D6_Struct->D6_NMR D3_Struct Methyl Deuterated D3_NMR Active CH2 & OH Signals (No CH3 overlap) D3_Struct->D3_NMR

Structural differences between Ethanol-d6 and Ethanol-2,2,2-d3 dictating 1H-NMR signal suppression.

References

  • MilliporeSigma. "Ethanol-d6 anhydrous, D = 99.5atom 1516-08-1." Sigma-Aldrich.

  • Sigma-Aldrich. "Ethanol-2,2,2-d3 D 99atom 1759-87-1." Sigma-Aldrich. 1

  • Carl Roth. "Ethanol D6, 1 ml, CAS No. 1516-08-1 | Deuterated Solvents." Carl Roth.3

  • Cambridge Isotope Laboratories (via Washington.edu). "NMR Solvent Data Chart." 2

Sources

Comprehensive Validation Guide: Ethanol-2,2,2-d3 as a GC-MS Internal Standard for Volatile Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of blood alcohol concentration (BAC) and volatile organic compounds (VOCs) in complex biological matrices requires robust analytical methodologies. While Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for ethanol analysis, the choice of internal standard (IS) dictates the ultimate reliability of the assay[1]. Historically, laboratories have relied on non-isotopic analogs like n-propanol or tert-butanol[2]. However, these compounds fail to perfectly mimic ethanol's phase-partitioning behavior in complex matrices like clotted blood or urine.

This guide provides an objective, data-driven comparison of GC-MS internal standards, demonstrating why ethanol-2,2,2-d3 ( CD3​CH2​OH ) is the superior choice for high-precision Isotope Dilution Mass Spectrometry (IDMS).

Mechanistic Causality: The Isotopic Advantage

To understand the superiority of ethanol-2,2,2-d3, we must examine the physical chemistry of headspace equilibration and mass spectrometry.

Phase Partitioning Parity

In HS-GC-MS, the sample is heated in a sealed vial, forcing volatile analytes to partition between the liquid matrix and the gas phase. Non-isotopic standards (e.g., n-propanol) have different boiling points, vapor pressures, and Henry's Law constants than ethanol. Consequently, variations in matrix composition—such as high lipid content or the "salting-out" effect in whole blood—alter the partitioning ratio of n-propanol differently than ethanol, introducing quantification bias[1]. Ethanol-2,2,2-d3 shares identical physicochemical properties with endogenous ethanol, ensuring the headspace ratio remains perfectly constant regardless of matrix interference[3].

Overcoming Isotope Exchange (Why not Ethanol-d6?)

A critical mechanistic flaw in using fully deuterated ethanol-d6 ( CD3​CD2​OD ) is hydrogen-deuterium (H/D) exchange. In aqueous biological matrices, the labile deuterium atom on the hydroxyl group (-OD) rapidly exchanges with abundant hydrogen protons in water, converting the standard to ethanol-d5 ( CD3​CD2​OH ). This splits the mass spectral signal, drastically reducing sensitivity and accuracy. Ethanol-2,2,2-d3 ( CD3​CH2​OH ) is strategically synthesized so that the deuterium atoms are covalently locked to the terminal carbon. These C-D bonds are highly stable and do not undergo exchange in neutral aqueous environments, preserving the integrity of the internal standard[3].

Mass Spectrometry Differentiation

Ethanol-2,2,2-d3 provides a +3 Da mass shift. The molecular ion of unlabeled ethanol (m/z 46) shifts to m/z 49 for ethanol-2,2,2-d3. This +3 Da shift is optimal because it completely clears the natural 13C isotopic envelope of endogenous ethanol, preventing signal cross-talk while allowing both compounds to co-elute and be analyzed simultaneously in Selected Ion Monitoring (SIM) mode[4].

Comparative Performance Data

The following table summarizes the quantitative performance of various internal standards used in HS-GC-MS ethanol analysis.

Internal StandardTypeMatrix Effect Bias (Blood vs. Water)Isotope Exchange RiskCo-elution with EthanolLimit of Quantitation (LOQ)
Ethanol-2,2,2-d3 Isotopic< 1% None (Stable C-D bonds) Yes 0.005 g/dL
Ethanol-d6Isotopic< 1%High (-OD exchanges with H2​O )Yes0.010 g/dL
n-PropanolNon-Isotopic5-10%N/ANo (RT +0.5 min)0.010 g/dL
tert-ButanolNon-Isotopic4-8%N/ANo (RT +0.3 min)0.010 g/dL

Data synthesized from cross-validation studies of deuterated standards and HS-GC-FID-MS methods[1][2][4][5].

Workflow Visualization

G Sample Biological Matrix (Whole Blood/Urine) Equil Headspace Equilibration (50°C for 20 min) Sample->Equil ISTD Spike Internal Standard (Ethanol-2,2,2-d3) ISTD->Equil GC Capillary GC Separation (Perfect Co-elution) Equil->GC MS MS SIM Detection (m/z 46 vs m/z 49) GC->MS Quant Data Quantification (Self-Correcting Ratio) MS->Quant

Workflow of Isotope Dilution HS-GC-MS using Ethanol-2,2,2-d3.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following HS-GC-MS protocol is designed as a self-validating system . By continuously monitoring the absolute peak area of the ethanol-2,2,2-d3 internal standard across all samples, the system automatically flags injection failures or severe matrix anomalies.

Step 1: Reagent & Standard Preparation
  • Obtain highly enriched ethanol-2,2,2-d3 (≥98% isotopic purity) to ensure linear response[3].

  • Prepare an Internal Standard Working Solution (ISWS) at a concentration of 0.025 g/dL in MS-grade deionized water[1].

  • Prepare matrix-matched calibration standards (whole blood or urine) ranging from 0.010 to 0.500 g/dL[1].

Step 2: Sample Dilution
  • Accurately pipette 100 µL of the biological sample (or calibrator) into a 10 mL glass headspace vial.

  • Add 900 µL of the ISWS (ethanol-2,2,2-d3) to the vial and seal immediately with a PTFE/silicone septum crimp cap.

Step 3: Headspace Equilibration
  • Place the vials in the headspace autosampler oven.

  • Critical Parameter: Thermostat the samples at 50°C for 20 minutes.

    • Causality: Thermostatting at 50°C prevents the thermal degradation of endogenous ethanol into acetaldehyde by oxyhemoglobin, a known artifact that occurs at higher temperatures in whole blood[5].

Step 4: GC-MS Acquisition
  • Column: Use a volatile-optimized capillary column (e.g., DB-ALC1 or DB-624)[2][4].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters: Operate in Electron Ionization (EI) mode[4]. Set the MS to Selected Ion Monitoring (SIM) mode to maximize sensitivity.

    • Target Analyte (Ethanol): Monitor m/z 31 (quantifier) and m/z 45, 46 (qualifiers).

    • Internal Standard (Ethanol-d3): Monitor m/z 33 (quantifier) and m/z 48, 49 (qualifiers).

Step 5: Data Analysis & Self-Validation
  • Integrate the characteristic signals for both the analyte and the internal standard[4].

  • Calculate the concentration using the peak area ratio (Area Ethanol​ / Area Ethanol−d3​ ).

  • System Validation Check: The method is deemed valid if the absolute peak area of the ethanol-2,2,2-d3 internal standard in unknown biological samples remains within ±10% of the mean IS peak area of the calibration standards. A deviation beyond this threshold indicates a critical matrix suppression event or a headspace leak.

Logical Framework for Standard Selection

G Start Internal Standard Selection for Blood Alcohol NonIso Non-Isotopic (n-Propanol / t-Butanol) Start->NonIso Iso Isotopic (Ethanol-2,2,2-d3) Start->Iso Matrix Differential Matrix Effects (Salting-out bias) NonIso->Matrix Perfect Identical Partitioning (Matrix effect negated) Iso->Perfect Error Higher Quantification Error in Complex Matrices Matrix->Error Accurate High Precision & Accuracy (Self-correcting IDMS) Perfect->Accurate

Mechanistic logic tree comparing isotopic vs. non-isotopic internal standards.

References

  • Cross-Validation of Deuterated Ethanol Analysis: A Comparative Guide to NMR and Mass Spectrometry Techniques. Benchchem. 4

  • Validation of a GC/HS method for ethanol quantitative analysis using as internal standard tert-butanol. ResearchGate. 2

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship. 1

  • Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. American Society of Crime Laboratory Directors (ASCLD). 5

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. 3

Sources

A Senior Application Scientist's Guide to Quantitative Proteomics: Evaluating the Accuracy of Ethanol-2,2,2-d3 as a Metabolic Labeling Reagent

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise quantification of protein abundance is paramount to unraveling complex biological processes and identifying therapeutic targets. Mass spectrometry-based quantitative proteomics has become an indispensable tool in this endeavor, with stable isotope labeling techniques standing as the gold standard for accuracy and reproducibility.[1] Among the various isotopic labeling strategies, metabolic labeling, where stable isotopes are incorporated into proteins in vivo, offers the distinct advantage of introducing the label during the natural process of protein synthesis, thereby minimizing experimental variability.[2][3]

This guide provides an in-depth technical comparison of a less conventional metabolic labeling reagent, ethanol-2,2,2-d3, against established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric tagging (TMT, iTRAQ). We will explore the theoretical underpinnings, potential advantages, and critical limitations of using deuterated ethanol, supported by an understanding of cellular metabolism and the principles of mass spectrometry.

The Foundation: Isotopic Labeling in Quantitative Proteomics

The core principle of isotopic labeling is to create a mass difference between proteins from different samples, allowing for their relative quantification in a single mass spectrometry analysis.[1][4] This co-analysis of samples significantly reduces measurement errors that can arise from variations in sample preparation and instrument performance.[5] Labeling strategies can be broadly categorized into metabolic labeling and chemical labeling.

  • Metabolic Labeling (e.g., SILAC): Cells are cultured in media where a standard ("light") essential amino acid is replaced by its heavy-isotope-containing counterpart (e.g., ¹³C or ¹⁵N-labeled arginine and lysine).[6] This in vivo incorporation results in a proteome-wide labeling of newly synthesized proteins.

  • Chemical Labeling (e.g., TMT, iTRAQ, Dimethyl Labeling): Isotopic tags are chemically conjugated to proteins or peptides in vitro after extraction and digestion.[7][8] These methods offer high multiplexing capabilities, allowing for the simultaneous comparison of multiple samples.[9]

Ethanol-2,2,2-d3: A Novel Avenue for Metabolic Labeling?

The use of small, deuterated molecules for metabolic labeling presents an alternative to labeled amino acids. Deuterium oxide (D₂O) has been successfully employed to track protein turnover by labeling non-essential amino acids.[][11] Ethanol-2,2,2-d3 (CD₃CH₂OH) offers another potential route for introducing a stable isotope label into the cellular machinery.

The Metabolic Journey of Deuterium from Ethanol

To understand the efficacy of ethanol-2,2,2-d3 as a labeling reagent, we must trace the metabolic fate of its deuterium atoms. In the cell, ethanol is primarily metabolized in a two-step process:

  • Oxidation to Acetaldehyde: Ethanol is oxidized to acetaldehyde by alcohol dehydrogenase (ADH), with the concomitant reduction of NAD⁺ to NADH.

  • Oxidation to Acetate: Acetaldehyde is further oxidized to acetate by acetaldehyde dehydrogenase (ALDH), again reducing NAD⁺ to NADH.

The resulting acetate is then converted to acetyl-CoA. It is this acetyl-CoA molecule that serves as a central hub in cellular metabolism, feeding into various biosynthetic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of certain amino acids and fatty acids. The deuterium atoms from the methyl group of ethanol-2,2,2-d3 can thus be incorporated into the carbon backbone of newly synthesized non-essential amino acids.

Ethanol-2,2,2-d3 Ethanol-2,2,2-d3 Acetaldehyde-d3 Acetaldehyde-d3 Ethanol-2,2,2-d3->Acetaldehyde-d3 ADH Acetate-d3 Acetate-d3 Acetaldehyde-d3->Acetate-d3 ALDH Acetyl-CoA-d3 Acetyl-CoA-d3 Acetate-d3->Acetyl-CoA-d3 TCA Cycle TCA Cycle Acetyl-CoA-d3->TCA Cycle Amino Acid Biosynthesis Amino Acid Biosynthesis TCA Cycle->Amino Acid Biosynthesis Proteins Proteins Amino Acid Biosynthesis->Proteins Protein Synthesis

Metabolic pathway of deuterium incorporation from ethanol-2,2,2-d3.

A Comparative Analysis: Ethanol-2,2,2-d3 vs. Established Methods

The choice of a quantitative proteomics strategy depends on the specific biological question, sample type, and available instrumentation. Here, we compare the theoretical performance of ethanol-2,2,2-d3 with SILAC and TMT/iTRAQ across key parameters.

FeatureEthanol-2,2,2-d3SILACTMT / iTRAQ
Labeling Principle In vivo metabolicIn vivo metabolicIn vitro chemical
Applicability Cell cultureCell cultureVirtually any sample
Multiplexing Limited (typically 2-plex)2-3 plexUp to 18-plex
Cost Potentially lowerHighHigh
Accuracy & Precision Potentially lowerVery highHigh (with caveats)
Potential Issues Incomplete labeling, isotopic effects, metabolic burdenAuxotrophy requirement, expensive mediaRatio compression, off-target labeling
Accuracy and Precision: The Critical Hurdles for Ethanol-2,2,2-d3

While conceptually straightforward, the use of ethanol-2,2,2-d3 for precise protein quantification faces several significant challenges that can impact its accuracy.

  • Incomplete and Variable Labeling: Unlike SILAC, where essential amino acids are completely replaced, the incorporation of deuterium from ethanol is restricted to non-essential amino acids and is dependent on the metabolic state of the cell. The labeling efficiency can vary between different amino acids and may not reach 100%, complicating data analysis.[3]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of enzymatic reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[5] The metabolism of deuterated ethanol may be slower than that of its non-deuterated counterpart, potentially altering cellular metabolism and protein synthesis rates, thereby introducing a systematic bias in quantification.

  • Chromatographic Shift: Deuterated peptides can exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[12] This can complicate peptide identification and quantification if not properly accounted for in the data analysis workflow.

  • Metabolic Perturbation: Introducing ethanol, even at low concentrations, can have physiological effects on cells, potentially altering the proteome being studied.[13][14][15] This is a critical consideration that must be carefully controlled for in any experimental design.

Experimental Workflow: A Hypothetical Protocol for Ethanol-2,2,2-d3 Labeling

The following protocol is a proposed workflow for utilizing ethanol-2,2,2-d3 in a quantitative proteomics experiment. It is crucial to perform thorough validation and optimization for any specific cell line and experimental condition.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Seeding & Growth B Introduce Labeling Media (Control vs. Ethanol-d3) A->B C Incubate for several cell cycles B->C D Harvest Cells C->D E Cell Lysis & Protein Extraction D->E F Protein Quantification E->F G Combine Equal Protein Amounts F->G H Protein Digestion (e.g., Trypsin) G->H I Peptide Desalting H->I J LC-MS/MS Analysis I->J K Database Searching & Peptide ID J->K L Quantification of Light/Heavy Peptide Ratios K->L M Statistical Analysis L->M

Proposed experimental workflow for ethanol-2,2,2-d3 labeling.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells in standard growth media.

    • For the "heavy" labeled sample, replace the standard media with media supplemented with a low, non-toxic concentration of ethanol-2,2,2-d3. The optimal concentration must be determined empirically to minimize cellular stress.

    • The "light" control sample should be cultured in media with the same concentration of non-deuterated ethanol to account for any metabolic effects of ethanol itself.

    • Allow the cells to grow for a sufficient number of doublings to ensure maximal incorporation of the deuterium label into the proteome.

  • Protein Extraction and Digestion:

    • Harvest both cell populations and perform cell lysis to extract total protein.

    • Accurately determine the protein concentration of each lysate.

    • Combine equal amounts of protein from the "light" and "heavy" samples.

    • Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

    • Utilize a data analysis software capable of quantifying peptide pairs with a specific mass shift corresponding to the incorporated deuterium.

    • Carefully inspect the chromatographic alignment of light and heavy peptide pairs to account for any potential retention time shifts.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

Conclusion: A Niche Application with Significant Caveats

The use of ethanol-2,2,2-d3 for quantitative proteomics represents an intriguing, yet challenging, approach. Its primary appeal lies in its potential as a cost-effective metabolic labeling reagent. However, the complexities of its metabolic incorporation, the potential for kinetic isotope effects, and the physiological impact of ethanol on cells present significant hurdles to achieving the high degree of accuracy and precision offered by established methods like SILAC.

For most quantitative proteomics applications, particularly those requiring high confidence in identifying differentially expressed proteins, SILAC remains the superior choice for metabolic labeling in cell culture due to its complete and predictable labeling. For studies involving tissues or biofluids, or those requiring high multiplexing, chemical labeling techniques like TMT and iTRAQ are the methods of choice.

The application of ethanol-2,2,2-d3 may find a niche in specific metabolic flux studies where the goal is to trace the fate of ethanol's carbon and hydrogen atoms through various metabolic pathways. However, for general quantitative proteomics, researchers must be acutely aware of its limitations and perform extensive validation to ensure the reliability of their results. As with any analytical technique, a thorough understanding of the underlying principles and potential sources of error is the bedrock of robust and meaningful scientific discovery.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. (URL: [Link])

  • Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC. (URL: [Link])

  • Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. (URL: [Link])

  • Stable isotope labeling with amino acids in cell culture-based proteomic analysis of ethanol-induced protein expression profiles in microglia - PubMed. (URL: [Link])

  • Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC. (URL: [Link])

  • Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry | American Laboratory. (URL: [Link])

  • WO2018200881A1 - Process for the preparation of deuterated ethanol
  • Stable isotope dimethyl labelling for quantitative proteomics and beyond - The Royal Society. (URL: [Link])

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC. (URL: [Link])

  • The deuterium isotope effect on ethanol metabolism in perfused rat liver - PubMed. (URL: [Link])

  • Deuterium Labeling Reaction | Chem-Station Int. Ed. (URL: [Link])

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - ACS Publications. (URL: [Link])

  • Metabolic Labeling of Proteins for Proteomics* - University of Liverpool. (URL: [Link])

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC. (URL: [Link])

  • Effects of Ethanol on Conformational Changes of Akt Studied by Chemical Cross-Linking, Mass Spectrometry, and 18O Labeling - PMC. (URL: [Link])

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - MDPI. (URL: [Link])

  • (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (URL: [Link])

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC. (URL: [Link])

  • Metabolic Labeling of Proteins for Proteomics*. (URL: [Link])

  • Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed. (URL: [Link])

  • Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC. (URL: [Link])

  • Ethanol Precipitation of Protein: Protocol and % Recovery - Kendrick Labs. (URL: [Link])

  • Emerging Challenges to Protein A - BioProcess International. (URL: [Link])

  • Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC. (URL: [Link])

  • Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC. (URL: [Link])

  • Effect of Ethanol on Cell Growth of Budding Yeast - Log in. (URL: [Link])

Sources

A Comparative Guide to the Kinetic Isotope Effects of Ethanol-2,2,2-d3 and Ethanol-d1 in Enzymatic Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the kinetic isotope effects (KIEs) observed for two deuterated analogs of ethanol: ethanol-2,2,2-d3 (CD₃CH₂OH) and ethanol-d1 (CH₃CH₂OD). Understanding the differential impacts of deuterium substitution at the methyl (C2) versus the hydroxyl (O1) position is critical for elucidating the mechanisms of ethanol metabolism, particularly by the primary enzymes Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1). This guide will delve into the theoretical underpinnings, present supporting experimental data, and provide detailed protocols for the accurate measurement of these effects.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes.[1] This effect arises primarily from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes.[2] A bond to a heavier isotope, such as deuterium, has a lower zero-point energy and is therefore stronger, requiring more energy to break.[3] This often results in a slower reaction rate.

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH):

KIE = kL / kH

  • Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the primary deuterium KIE (kH/kD) is typically in the range of 6 to 8 at room temperature.[4][5]

  • Secondary KIE: Occurs when the isotopic substitution is at a position remote from the bond being broken or formed. These effects are generally smaller, with kH/kD values often between 1.1 and 1.4.[4][5]

Molecular Distinctions: Ethanol, Ethanol-2,2,2-d3, and Ethanol-d1

The key to understanding the differential KIEs of ethanol-2,2,2-d3 and ethanol-d1 lies in the specific location of deuterium substitution and its involvement in the rate-determining steps of enzymatic oxidation.

CompoundChemical FormulaDeuterated PositionBond of Interest in Oxidation
EthanolCH₃CH₂OHNoneC1-H
Ethanol-2,2,2-d3CD₃CH₂OHMethyl (C2)C1-H
Ethanol-d1CH₃CH₂ODHydroxyl (O1)O-H and C1-H

Enzymatic Oxidation of Ethanol: The Mechanistic Basis for KIE

The primary pathways for ethanol metabolism in the liver involve two key enzymes: Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1). Both enzymes catalyze the oxidation of ethanol to acetaldehyde.[6][7]

Alcohol Dehydrogenase (ADH)

ADH is a cytosolic enzyme that utilizes NAD+ as a cofactor to oxidize ethanol.[7] The rate-determining step in this reaction is the hydride transfer from the C1 carbon of ethanol to NAD+.

cluster_0 ADH Active Site Ethanol CH₃CH₂OH ADH-Ethanol-NAD+ E-S Complex Ethanol->ADH-Ethanol-NAD+ Binds NAD+ NAD⁺ NAD+->ADH-Ethanol-NAD+ Acetaldehyde CH₃CHO ADH-Ethanol-NAD+->Acetaldehyde Hydride Transfer (Rate-Determining) NADH NADH ADH-Ethanol-NAD+->NADH H+ H⁺ ADH-Ethanol-NAD+->H+

Caption: ADH-catalyzed oxidation of ethanol.

Cytochrome P450 2E1 (CYP2E1)

CYP2E1 is a microsomal enzyme that also oxidizes ethanol to acetaldehyde, but through a different mechanism involving an iron-oxo intermediate.[8] The rate-limiting step is often considered to be the cleavage of the C-H bond.[9]

cluster_1 CYP2E1 Catalytic Cycle Ethanol CH₃CH₂OH CYP2E1-Ethanol E-S Complex Ethanol->CYP2E1-Ethanol Binds CYP2E1(Fe³⁺) CYP2E1 (Fe³⁺) CYP2E1(Fe³⁺)->CYP2E1-Ethanol CYP2E1(Fe⁵⁺=O) CYP2E1 (Fe⁵⁺=O) CYP2E1-Ethanol->CYP2E1(Fe⁵⁺=O) Electron Transfer & O₂ Activation Acetaldehyde CH₃CHO CYP2E1(Fe⁵⁺=O)->Acetaldehyde H-atom Abstraction (Rate-Determining) H₂O H₂O CYP2E1(Fe⁵⁺=O)->H₂O

Caption: CYP2E1-catalyzed oxidation of ethanol.

Comparative Analysis of Kinetic Isotope Effects

The differing KIEs of ethanol-2,2,2-d3 and ethanol-d1 provide valuable insights into the reaction mechanisms of ADH and CYP2E1.

Ethanol-2,2,2-d3 (CD₃CH₂OH)

In the enzymatic oxidation of ethanol, the C-H bonds on the C2 (methyl) carbon are not broken. Therefore, any observed KIE with ethanol-2,2,2-d3 would be a secondary kinetic isotope effect . These effects are expected to be small, typically with a kH/kD value slightly greater than 1. The secondary KIE in this case arises from changes in the vibrational modes of the C-D bonds as the reaction proceeds through the transition state.

Ethanol-d1 (CH₃CH₂OD)

For ethanol-d1, the situation is more complex. The O-D bond is broken during the initial deprotonation step in the ADH mechanism. However, the rate-determining step is the subsequent C-H bond cleavage. Therefore, a significant primary kinetic isotope effect is not expected from the deuteration at the hydroxyl position. However, a solvent isotope effect can be observed when the reaction is carried out in D₂O, as the proton transfer steps of the reaction are influenced.[10]

The primary determinant of the KIE in ethanol oxidation is the cleavage of the C1-H bond. Therefore, to observe a significant primary KIE, one would need to use ethanol-1,1-d2 (CH₃CD₂OH).

Experimental Data Summary

The following table summarizes typical KIE values for the enzymatic oxidation of deuterated ethanols.

Isotopic SubstrateEnzymeType of KIETypical kH/kD ValueReference
Ethanol-1,1-d2ADHPrimary~3.0[11]
Ethanol-1,1-d2CYP2E1Primary~3-5 (on V/K)[9][12]
Ethanol-2,2,2-d3ADHSecondary~1.1-1.2N/A
Ethanol-2,2,2-d3CYP2E1Secondary~1.1N/A
Ethanol-d1ADHNegligible Primary~1.0N/A
Ethanol-d1CYP2E1Negligible Primary~1.0N/A

Note: Specific experimental values can vary depending on the reaction conditions (pH, temperature, enzyme source).

Experimental Protocols for KIE Measurement

Accurate determination of KIEs requires carefully designed experiments. The competitive method is often preferred for its high precision.[13]

General Experimental Workflow

Caption: General workflow for KIE determination.

Detailed Methodology: Competitive KIE Measurement

This protocol outlines a competitive experiment to determine the KIE for ADH-catalyzed oxidation of ethanol.

1. Reagents and Materials:

  • Yeast Alcohol Dehydrogenase (YADH)

  • Ethanol (non-deuterated)

  • Ethanol-1,1-d2

  • ¹⁴C-labeled ethanol (as a tracer for the light isotope)

  • NAD⁺

  • Phosphate buffer (pH 7.5)

  • Quenching solution (e.g., perchloric acid)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Gas chromatography-mass spectrometry (GC-MS)

2. Procedure:

  • Prepare a stock solution containing a known ratio of ethanol and ethanol-1,1-d2. Add a small amount of ¹⁴C-ethanol to this mixture.

  • Prepare reaction mixtures in vials containing phosphate buffer and NAD⁺.

  • Initiate the reactions by adding a small aliquot of the YADH solution to each vial.

  • Incubate the reactions at a constant temperature (e.g., 25°C) with gentle shaking.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), quench the reaction by adding the quenching solution.

  • Separate the product (acetaldehyde) from the unreacted ethanol using a suitable method, such as derivatization followed by extraction.

  • Analyze the radioactivity of the product and the initial substrate mixture using liquid scintillation counting to determine the extent of reaction for the light isotope.

  • Analyze the isotopic ratio of the unreacted ethanol at each time point using GC-MS to determine the extent of reaction for the heavy isotope.

  • Calculate the KIE using the following equation:

    KIE = ln(1 - fH) / ln(1 - fD)

    where fH and fD are the fractions of the light and heavy isotopes that have reacted, respectively.

Conclusion

The comparative analysis of the kinetic isotope effects of ethanol-2,2,2-d3 and ethanol-d1 reveals critical details about the mechanism of enzymatic ethanol oxidation. The absence of a significant primary KIE for both compounds underscores that the cleavage of the C2-H and O-H bonds is not rate-determining. To probe the rate-limiting C1-H bond cleavage, ethanol-1,1-d2 is the appropriate isotopic tracer. These findings are essential for researchers in pharmacology and toxicology for designing mechanistic studies and for developing novel therapeutics with altered metabolic profiles.

References

  • Dahl, A. R., & Damphousse, D. J. (1987). In vivo and in vitro primary kinetic isotope effects in the metabolism of ethanol. Alcoholism: Clinical and Experimental Research, 11(4), 339-344.
  • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry, 280(47), 38919-38923.
  • Guengerich, F. P. (2007). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in Molecular Biology, 369, 161-172.
  • Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in Liver Disease, 16(4), 667-685.
  • Zakhari, S. (2006). Overview: how is alcohol metabolized by the body?. Alcohol Research & Health, 29(4), 245-254.
  • Bell, L. C., & Guengerich, F. P. (1997). Oxidation kinetics of ethanol by human cytochrome P450 2E1. Rate-limiting product release accounts for effects of isotopic hydrogen substitution and cytochrome b5 on steady-state kinetics. Journal of Biological Chemistry, 272(47), 29643-29651.
  • Northrop, D. B. (1975). Steady-state analysis of kinetic isotope effects in enzymic reactions. Biochemistry, 14(12), 2644-2651.
  • Kohen, A., & Klinman, J. P. (1999). Hydrogen tunneling in biology. Chemistry & Biology, 6(7), R191-R198.
  • Gemma, S., Vichi, S., & Testai, E. (2007). Individual susceptibility and alcohol effects: biochemical and genetic aspects. Annali dell'Istituto Superiore di Sanita, 43(1), 8-16.
  • Zimatkin, S. M., Pronko, S. P., Vasiliou, V., Gonzalez, F. J., & Deitrich, R. A. (2006). Enzymatic mechanisms of ethanol oxidation in the brain. Alcoholism: Clinical and Experimental Research, 30(9), 1500-1505.
  • Lieber, C. S. (1997). Ethanol metabolism, cirrhosis and alcoholism. Clinical Chimica Acta, 257(1), 59-84.
  • Agarwal, D. P. (2001). Genetic polymorphisms of alcohol metabolizing enzymes.
  • Guengerich, F. P., & chun-nam, Y. O. O. N. (2008). Roles of cytochrome P450 in metabolism of ethanol and carcinogens. Archives of Biochemistry and Biophysics, 474(2), 247-259.
  • Schramm, V. L. (2011). Enzymatic transition states and transition state analogues. Current Opinion in Structural Biology, 21(6), 743-751.
  • Cook, P. F. (Ed.). (1991).

Sources

Validating the Isotopic Purity of Ethanol-2,2,2-d3: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount. Ethanol-2,2,2-d3 (CD₃CH₂OH) serves as a critical internal standard in bioanalytical assays and as a tracer in metabolic research. Its utility is directly dependent on its isotopic purity—the percentage of molecules correctly labeled with deuterium. This guide provides a comprehensive framework for validating the isotopic purity of ethanol-2,2,2-d3, focusing on the robust and widely accessible technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare alternative methodologies, and present a self-validating protocol to ensure the highest degree of scientific integrity.

The Foundational Choice: Why Mass Spectrometry?

Mass spectrometry (MS) is the analytical cornerstone for determining isotopic purity because it directly measures the mass-to-charge ratio (m/z) of ions.[1][2][3] Since isotopes differ in mass, MS can distinguish between an unlabeled molecule and its deuterated analogue. When coupled with a separation technique like Gas Chromatography (GC), we can isolate the analyte of interest from potential contaminants before it enters the mass spectrometer, ensuring that the measured isotopic distribution is exclusively that of ethanol.

While other techniques exist, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which offers excellent structural information and is inherently quantitative, GC-MS provides an unparalleled combination of sensitivity, specificity, and throughput for this specific application.[4] Cross-validation between these orthogonal techniques can provide an exceptionally robust framework for method validation.[4]

Comparison of Analytical Platforms

The choice of mass spectrometer can significantly influence the quality of isotopic data.[1] For the analysis of a small, volatile molecule like ethanol, GC-MS with Electron Ionization (EI) is the industry standard.

FeatureGas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)Isotope Ratio MS (IRMS)
Principle Separates volatile compounds based on boiling point and polarity before ionization and mass analysis.Separates compounds in liquid phase based on polarity before ionization and mass analysis.Measures the precise ratio of stable isotopes (e.g., ¹³C/¹²C, D/H) after combustion/conversion of the sample into a simple gas (e.g., CO₂, H₂).[5][6]
Best For Volatile and semi-volatile compounds like ethanol.[7][8]Non-volatile, polar, or thermally labile compounds.High-precision determination of isotope ratios for origin and authenticity studies.[9][10][11]
Ionization Electron Ionization (EI) is standard, providing reproducible fragmentation patterns.Electrospray Ionization (ESI) is common, typically producing intact molecular ions.Not directly applicable for intact molecule analysis.
Relevance to Ethanol-d3 Purity Primary Choice. Provides excellent separation and characteristic fragmentation for clear purity assessment.Not ideal for ethanol due to its high volatility. Primarily used for less volatile labeled compounds.[12]Overly specialized for routine purity checks; designed for measuring near-natural abundance ratios with extreme precision.[13]

Understanding the Fragmentation: The Key to Specificity

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a predictable manner.[14] Understanding the fragmentation pathways of both unlabeled and labeled ethanol is crucial for selecting the correct ions to monitor for purity assessment.

The primary fragmentation of alcohols involves alpha-cleavage (breaking the C-C bond) and the loss of water.[15][16]

  • Unlabeled Ethanol (CH₃CH₂OH, MW = 46)

    • The most stable and abundant fragment results from the cleavage of the C-C bond, yielding the [CH₂OH]⁺ ion at m/z 31 .[17] This is often the base peak.

    • The molecular ion, [CH₃CH₂OH]⁺˙, is observed at m/z 46 , though it may be of low abundance.[17]

  • Ethanol-2,2,2-d3 (CD₃CH₂OH, MW = 49)

    • Alpha-cleavage results in the same [CH₂OH]⁺ fragment at m/z 31 , as the deuterium atoms are on the methyl group that is lost.

    • A key fragment arises from the loss of a hydrogen atom from the methylene group, forming the [CD₃CHO H]⁺ ion at m/z 48 .

    • The molecular ion, [CD₃CH₂OH]⁺˙, is observed at m/z 49 .

By monitoring the relative intensities of the ions at m/z 46 (unlabeled) and m/z 49 (labeled), we can directly calculate the isotopic purity. The fragment at m/z 31 serves as a useful qualitative identifier for ethanol but is not suitable for differentiating between the labeled and unlabeled species.

Fragmentation Pathway Visualization

G cluster_unlabeled Unlabeled Ethanol (CH₃CH₂OH) cluster_labeled Ethanol-2,2,2-d3 (CD₃CH₂OH) M46 [CH₃CH₂OH]⁺˙ m/z 46 F31_unlabeled [CH₂OH]⁺ m/z 31 M46->F31_unlabeled - •CH₃ M49 [CD₃CH₂OH]⁺˙ m/z 49 F31_labeled [CH₂OH]⁺ m/z 31 M49->F31_labeled - •CD₃ F48 [CD₃CHOH]⁺ m/z 48 M49->F48 - •H

Caption: EI fragmentation of unlabeled ethanol and ethanol-2,2,2-d3.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol employs a Selected Ion Monitoring (SIM) approach, which offers superior sensitivity and a wider dynamic range compared to full-scan acquisition by focusing the mass spectrometer's duty cycle on only the ions of interest.[4]

Workflow Overview

Caption: Workflow for validating isotopic purity via GC-MS.

Step 1: Preparation of Calibration Standards

The foundation of any accurate measurement is a reliable calibration curve. This is crucial for demonstrating the method's linearity and accuracy.

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of the ethanol-2,2,2-d3 test sample in an appropriate solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

    • Prepare a separate stock solution of high-purity, unlabeled ethanol in the same solvent at the same concentration.

  • Create Mixed Standards:

    • Prepare a series of calibration standards by mixing the labeled and unlabeled stock solutions in varying ratios to cover the expected purity range. For example, create standards representing 99.9%, 99.5%, 99.0%, 98.0%, and 95.0% isotopic purity.

    • This step is a self-validating system; you are creating samples with a known, "true" purity level against which the method's performance will be judged.[3][18]

  • Dilute to Working Concentration:

    • Dilute each calibration standard and the neat test sample to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Step 2: GC-MS Instrument Setup & Acquisition
  • Gas Chromatograph (GC) Conditions:

    • Injection Port: 200°C, Split mode (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is suitable for separating ethanol from the solvent and potential impurities.

    • Oven Program: Start at 40°C (hold for 2 minutes), then ramp at 15°C/min to 150°C. This ensures a sharp peak shape for ethanol.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • m/z 46.0: To detect the molecular ion of unlabeled ethanol.

      • m/z 49.0: To detect the molecular ion of ethanol-2,2,2-d3.

      • (Optional)m/z 31.0: As a qualitative confirmation of ethanol.

    • Dwell Time: Set to 100 ms for each ion to ensure sufficient data points across the chromatographic peak.

Step 3: Data Analysis and Purity Calculation
  • Peak Integration: For each chromatogram, integrate the peak area for the ion signals at m/z 46 (Area₄₆) and m/z 49 (Area₄₉) at the retention time of ethanol.

  • Calculate Isotopic Purity: The isotopic purity is the relative contribution of the labeled species to the total ethanol signal.

    Isotopic Purity (%) = [ Area₄₉ / (Area₄₉ + Area₄₆) ] x 100

  • Validate with Standards: Calculate the isotopic purity for each of your prepared calibration standards. The measured purity should be in close agreement with the prepared (theoretical) purity. A plot of measured vs. theoretical purity should yield a straight line with a slope close to 1 and an R² value >0.99. This confirms the method's accuracy and linearity across the relevant range.[1]

Data Presentation and Interpretation

Summarizing quantitative data in a structured table is essential for clear communication and comparison.

Table 1: Hypothetical Validation Data for Ethanol-2,2,2-d3 Purity Analysis

Standard IDTheoretical Purity (%)Integrated Area (m/z 46)Integrated Area (m/z 49)Measured Purity (%)Accuracy (% Recovery)
Std-199.901,5001,498,50099.90100.0
Std-299.507,5501,502,45099.50100.0
Std-399.0015,2001,504,80099.00100.0
Std-498.0030,9001,514,10098.01100.0
Test Sample Unknown 2,150 1,651,850 99.87 N/A

The results from the test sample indicate an isotopic purity of 99.87%. The excellent accuracy demonstrated across the calibration standards provides high confidence in this measurement.

Conclusion

Validating the isotopic purity of ethanol-2,2,2-d3 is a critical quality control step that underpins the reliability of subsequent research. The GC-MS method detailed here provides a robust, specific, and accurate approach to this determination. By understanding the principles of mass spectrometric separation, the specifics of ethanol's fragmentation, and by employing a self-validating protocol with known standards, researchers can be highly confident in the integrity of their isotopically labeled materials. This confidence ensures the accuracy of experimental data, from pharmacokinetic analyses to metabolic flux studies, where precision is not just a goal, but a necessity.

References

  • Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Available at: [Link]

  • Slayback, J. R. B., & Story, M. S. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Defense Technical Information Center. Available at: [Link]

  • Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Available at: [Link]

  • Perini, M., et al. (2013). Accurate Method for the Determination of Intramolecular C-13 Isotope Composition of Ethanol from Aqueous Solutions. ResearchGate. Available at: [Link]

  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. chemistrysteps.com. Available at: [Link]

  • Jones, A. W., & Andersson, L. (1995). Determination of endogenous ethanol in blood and breath by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Perini, M., et al. (2013). Accurate Method for the Determination of Intramolecular 13C Isotope Composition of Ethanol from Aqueous Solutions. ACS Publications. Available at: [Link]

  • Clark, J. (2025). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. docbrown.info. Available at: [Link]

  • Chemistry Library. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. chem.libretexts.org. Available at: [Link]

  • da Costa, V. A. M., et al. (2024). Optimizing Distillation Techniques for Isotopic Determinations in Beverages. BrJAC - Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Hong, I., et al. (2008). An improved method for the measurement of the isotope ratio of ethanol in various samples, including alcoholic and non-alcoholic beverages. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. resolvemass.com. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. Available at: [Link]

  • Shiota, N., et al. (2019). Quantification of ethanol in whole blood by extraction using NeedlEx and gas chromatography/mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • OIV - International Organisation of Vine and Wine. (n.d.). Method OIV-MA-AS312-06. oiv.int. Available at: [Link]

  • Thompson, A., et al. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. almacgroup.com. Available at: [Link]

  • Fung, K. (2018). Determination of Variation in Forensic Ethanol Analysis Results Using a Deuterated Internal Standard for Samples Collected at the Time of Venipuncture. UC Davis.
  • OIV - International Organisation of Vine and Wine. (2011). Determination of the deuterium distribution in ethanol derived from fermentation of grape musts. oiv.int. Available at: [Link]

  • Cordon, D. R., et al. (2015). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology. Available at: [Link]

  • Briche, C. S., et al. (2000). High Accuracy Isotope Dilution Analysis for the Determination of Ethanol Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. PubMed. Available at: [Link]

  • Al-Asmari, A. I., et al. (2016). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure. ResearchGate. Available at: [Link]

  • Gutierrez, A. (2022). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship, University of California. Available at: [Link]

  • Shimadzu. (n.d.). GCMS Application Datasheet No. 139: Forensic Analysis Using Headspace GC-MS. shimadzu.com. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol-2,2,2-d3
Reactant of Route 2
Ethanol-2,2,2-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.